oxalic acid;dihydrate
Description
The exact mass of the compound Oxalic acid-13C2 dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
oxalic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2/i1+1,2+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVPUGOOGXGPIO-BQTCFENJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([13C](=O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583974 | |
| Record name | (~13~C_2_)Ethanedioic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-59-7 | |
| Record name | (~13~C_2_)Ethanedioic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxalic acid-13C2 dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Crystallographic and Structural Investigations of Oxalic Acid Dihydrate
Advanced Structural Elucidation Techniques
Electron Density Mapping via X-ray Diffraction
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystal and for mapping the electron density distribution. In the case of oxalic acid dihydrate, X-ray diffraction studies have been instrumental in visualizing the bonding electrons and lone pairs, providing a detailed picture of the chemical bonds.
Early studies, and more recent high-resolution experiments, have focused on obtaining accurate electron density maps. iucr.orgresearchgate.net These maps are generated from the measured X-ray intensities and reveal the subtle details of electron distribution. For instance, difference density maps, which show the difference between the observed electron density and that calculated for a model of spherical, non-interacting atoms, clearly show the accumulation of electron density in the covalent bonds and in the regions of the oxygen atoms' lone pairs. gla.ac.ukiucr.org
A significant international project sponsored by the Commission on Charge, Spin and Momentum Densities involved the comparison of results from multiple laboratories to ensure the accuracy and reproducibility of electron density data for oxalic acid dihydrate. iucr.org This project highlighted that while chemically significant features are consistently reproduced, minor differences can occur, cautioning against the overinterpretation of fine details in the maps. iucr.org The quality of the X-ray data is crucial, and studies have shown that data collected with modern CCD detectors are comparable in quality to those from traditional point detectors for charge density analysis. gla.ac.uk The application of advanced refinement techniques, such as multipole models, allows for a more quantitative analysis of the electron density, providing insights into the electronic structure of the molecule within the crystal. gla.ac.uk
Neutron Diffraction Studies of Deuterated Oxalic Acid Dihydrate
Neutron diffraction provides a complementary technique to X-ray diffraction, particularly for locating hydrogen (or deuterium) atoms. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction highly sensitive to the positions of light atoms like hydrogen, which have very few electrons and are therefore difficult to locate accurately with X-rays.
Studies on deuterated oxalic acid dihydrate, (COOD)₂·2D₂O, have been crucial for precisely determining the positions of the deuterium (B1214612) atoms and understanding the geometry of the hydrogen bonds. iucr.orgiucr.org A key finding from neutron diffraction is that the crystal structure of deuterated oxalic acid dihydrate is not isomorphous with its hydrogenated counterpart, indicating a significant isotope effect on the crystal packing and hydrogen bonding. iucr.orgiucr.org
Neutron diffraction data has allowed for the accurate determination of bond lengths and angles involving deuterium atoms. For example, in the β-form of deuterated oxalic acid dihydrate, the O-D bond lengths in the water molecule were found to be 0.946 Å and 0.960 Å, with a D-O-D bond angle of 110.5°. iucr.org The O-D bond length in the oxalic acid molecule itself was determined to be 1.042 Å. iucr.org These precise measurements are essential for a detailed understanding of the hydrogen bond network.
Furthermore, neutron diffraction studies have been used to analyze the thermal motion of the atoms in the crystal. iucr.org This analysis revealed that the oxalic acid molecules exhibit a larger vibration around their long molecular axis and that the hydroxylic deuteron (B1233211) shows excess vibration in the direction of the short hydrogen bond. iucr.org
Polymorphism and Hydration State Influences on Crystal Structure
The crystal structure of oxalic acid is sensitive to both the presence of water of hydration and the existence of different polymorphic forms in its anhydrous state. These variations lead to distinct crystal packing and hydrogen bonding arrangements.
Comparative Crystallography of Anhydrous Oxalic Acid Polymorphs (α, β)
Anhydrous oxalic acid is known to exist in two polymorphic forms, designated as α and β. csic.eswikipedia.org These polymorphs have different crystal structures and, consequently, different physical properties. rsc.org
The α-polymorph possesses a chain-like structure, while the β-form exhibits a sheet-like arrangement. csic.eswikipedia.org These structural differences arise from the distinct hydrogen bonding patterns in the two forms. In the α-form, the hydrogen bonds create a one-dimensional chain, whereas in the β-form, they extend into a two-dimensional sheet. rsc.org
The stability relationship between the two polymorphs has been a subject of investigation, with literature suggesting that the α-form is the stable one at room temperature. researchgate.net X-ray powder diffraction is a key technique for distinguishing between the α and β forms, as they exhibit unique diffraction patterns. csic.esresearchgate.net Theoretical calculations based on Density Functional Theory (DFT) have been employed to compute the crystal structures and properties of both polymorphs, showing excellent agreement with experimental data. csic.esrsc.org
| Property | α-Oxalic Acid | β-Oxalic Acid |
| Crystal System | Orthorhombic | Monoclinic |
| Hydrogen Bond Network | Chain-like (1D) rsc.org | Sheet-like (2D) rsc.org |
| Volumetric Thermal Expansion (156 K–298 K) | 199(17) [10⁻⁶ K⁻¹] rsc.org | 181(9) [10⁻⁶ K⁻¹] rsc.org |
Structural Distinctions Between Oxalic Acid and its Dihydrate Form
The presence of two water molecules per molecule of oxalic acid in the dihydrate form leads to significant structural differences compared to the anhydrous polymorphs. chemicalbook.comsampanenterprises.com Oxalic acid dihydrate typically crystallizes in a monoclinic space group, P2₁/n. chemicalbook.comscispace.com
The most prominent distinction is the extensive three-dimensional hydrogen-bonding network in the dihydrate, where water molecules act as intermediaries, connecting the oxalic acid molecules. iucr.org This is in contrast to the one-dimensional chains and two-dimensional sheets found in the anhydrous α and β forms, respectively. rsc.org The water molecules in the dihydrate structure are integral to the crystal packing, forming hydrogen bonds with both the carboxylic acid groups of the oxalic acid and with neighboring water molecules. researchgate.net
Hydrogen Bonding Networks in Oxalic Acid Dihydrate
The hydrogen bonding network is a defining feature of the crystal structure of oxalic acid dihydrate, influencing its physical and chemical properties.
Characterization of Intermolecular Hydrogen Bonds
The intermolecular hydrogen bonds in oxalic acid dihydrate involve the carboxylic acid groups of the oxalic acid molecule and the water molecules of hydration. iucr.org The oxalic acid molecule acts as a donor for two short and strong hydrogen bonds to adjacent water molecules. researchgate.net The oxygen atoms of the water molecules, in turn, donate hydrogen bonds to the carbonyl oxygen atoms of neighboring oxalic acid molecules. iucr.org
This arrangement creates a complex three-dimensional network that holds the crystal together. iucr.org The strength and geometry of these hydrogen bonds have been extensively studied using both X-ray and neutron diffraction. iucr.orgiucr.org Neutron diffraction, in particular, has provided precise locations for the hydrogen atoms, allowing for accurate determination of hydrogen bond distances and angles. iucr.org
One of the notable features of the hydrogen bonding in the α-polymorph of oxalic acid dihydrate is a particularly short hydrogen bond between the carboxylic OH group and a water oxygen atom, with a distance of approximately 2.49 Å. researchgate.netnih.govacs.org Theoretical studies using Density Functional Theory (DFT) have shown that this short distance is a result of a cooperative effect within the hydrogen-bonding network. nih.govacs.org The formation of circular motifs of hydrogen bonds appears to be a key factor in this shortening. nih.govacs.org Natural Bond Orbital (NBO) analysis has revealed that the enhancement of hydrogen bonding is due to increased polarization of the carbonyl group and greater delocalization interaction between the lone pair of the acceptor oxygen and the O-H antibonding orbital. nih.govacs.org
| Bond/Interaction | Experimental Distance (X-ray) (Å) | Experimental Distance (Neutron) (Å) | DFT Calculated Distance (Å) |
| C1-C1' | 1.538 rsc.org | 1.536 rsc.org | 1.555 rsc.org |
| C1-O1 (hydroxyl) | 1.285 rsc.org | 1.291 rsc.org | 1.286 rsc.org |
| C1-O2 (carbonyl) | 1.212 rsc.org | 1.212 rsc.org | 1.241 rsc.org |
| O1-H1 | 0.89 rsc.org | 1.026 rsc.org | 1.125 rsc.org |
| O1···O3 (water) | 2.512 rsc.org | 2.506 rsc.org | 2.439 rsc.org |
| O3···O2 (water to carbonyl) | 2.864 rsc.org | 2.864 rsc.org | 2.722 rsc.org |
| O3···O2 (water to carbonyl) | 2.883 rsc.org | 2.881 rsc.org | 2.725 rsc.org |
Role of Cocrystallized Water Molecules in Hydrogen Bond Formation
In the crystal structure of α-oxalic acid dihydrate, the water molecules are asymmetrically positioned between the carbonyl groups of the oxalic acid molecules. aip.org They are involved in three distinct O-H···O hydrogen bonds, creating a robust framework. aip.org The role of the water molecule is twofold: it donates hydrogen atoms to the carbonyl oxygen atoms of two different oxalic acid molecules and accepts a hydrogen atom from the carboxylic hydroxyl group of another oxalic acid molecule. acs.orgiucr.org
One of the most significant features of this structure is the presence of a particularly short and strong hydrogen bond between the carboxylic hydroxyl group and the oxygen atom of a water molecule. aip.orgiucr.org This interaction is a key point of interest in crystallographic studies. High-resolution X-ray and neutron diffraction studies have been instrumental in elucidating the precise geometry of this hydrogen-bonded network, including the exact positions of the hydrogen atoms. iucr.orgiucr.org Neutron diffraction studies, in particular, have provided definitive evidence for the locations of the hydrogen atoms, confirming the role of the water molecule as both a donor and an acceptor in the hydrogen bond scheme. iucr.orgmindat.org
Furthermore, the electronic environment of the water molecule is significantly perturbed by these strong interactions. The electron density of the lone pairs on the water oxygen atom is polarized towards the hydrogen atom it accepts from the oxalic acid molecule. iucr.org This distortion is a clear indication of the strong covalent character of this particular hydrogen bond and underscores the integral role of the water molecule in the electronic structure of the crystal. iucr.org Under high pressure, this strong hydrogen bond can facilitate proton migration from the oxalic acid to the water molecule, leading to the formation of hydronium and oxalate (B1200264) ions, which highlights the dynamic and critical role of the cocrystallized water. rsc.orgrsc.org
Crystallographic Data for α-Oxalic Acid Dihydrate
The following table summarizes the lattice parameters for α-oxalic acid dihydrate as determined by various studies. The consistency of these values across different measurements underscores the well-defined nature of the crystal structure.
| Parameter | Value (Ahmed & Cruickshank, 1953) iucr.org | Value (Stevens & Coppens, 100K) iucr.org | Value (Wikipedia) wikipedia.org |
| a | 6.119 ± 0.004 Å | 6.0968 (7) Å | 611.9 pm |
| b | 3.604 ± 0.003 Å | 3.4975 (4) Å | 360.7 pm |
| c | 12.051 ± 0.005 Å | 11.9462 (15) Å | 1205.7 pm |
| β | 106° 16' ± 6' | 105.78 (1)° | 106° 19' |
| Space Group | P2₁/n | P2₁/n | P2₁/n |
Key Hydrogen Bond Distances in α-Oxalic Acid Dihydrate
The table below presents the distances for the three distinct hydrogen bonds found in the α-oxalic acid dihydrate crystal structure. These distances illustrate the different strengths of the interactions involving the cocrystallized water molecules.
| Hydrogen Bond Type | O···O Distance (Å) | Description |
| O-H···O (I) | 2.881 | Long hydrogen bond |
| O-H···O (II) | 2.506 | Short hydrogen bond between carboxylic hydroxyl and water |
| O-H···O (III) | 2.864 | Long hydrogen bond |
Data sourced from Raman spectroscopic studies. aip.org
Spectroscopic Characterization and Vibrational Dynamics of Oxalic Acid Dihydrate
Infrared and Raman Spectroscopic Analysis
Functional Group Identification via Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in oxalic acid dihydrate. The FTIR spectrum of oxalic acid dihydrate is characterized by specific absorption bands that correspond to the vibrational motions of its constituent atoms.
Key functional groups and their corresponding vibrational frequencies are:
O-H Stretching: A strong and broad band is typically observed in the region of 3476 cm⁻¹, which is attributed to the fundamental stretching vibrations of the hydroxyl (–OH) groups from both the carboxylic acid and the water molecules. isroset.org The broadness of this band is indicative of strong intermolecular hydrogen bonding.
C=O Stretching: A sharp and intense absorption peak around 1690 cm⁻¹ corresponds to the stretching vibration of the carbonyl (C=O) group in the carboxylic acid. isroset.org
C-O Stretching and O-H Bending: Absorptions at approximately 1255 cm⁻¹ are assigned to the C-O stretching vibration coupled with O-H in-plane bending. isroset.org
O-H Out-of-Plane Bending: A peak observed around 720 cm⁻¹ is assigned to the out-of-plane bending of the O-H group. isroset.org
The presence of water of crystallization is confirmed by the characteristic O-H stretching and bending vibrations. These assignments are often assisted by computational methods like Density Functional Theory (DFT) calculations to provide a more accurate interpretation of the spectra. leibniz-ipht.de
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretching | ~3476 | isroset.org |
| C=O Stretching | ~1690 | isroset.org |
| C-O Stretching / O-H Bending | ~1255 | isroset.org |
| O-H Out-of-Plane Bending | ~720 | isroset.org |
Vibrational Mode Assignments through Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For oxalic acid dihydrate, which has a centrosymmetric crystal structure (space group P2₁/n for the α-polymorph), the rule of mutual exclusion applies. ukim.mk This means that vibrational modes that are Raman active are IR inactive, and vice versa.
Key findings from Raman spectroscopic studies include:
Vibrational bands in the 1200–2000 cm⁻¹ range show strong temperature dependence, which has been correlated with changes in proton dynamics and the potential loss of the inversion center at low temperatures. acs.orgirb.hr
The emergence of new bands at low temperatures (below 100 K) in the 1200–1300 cm⁻¹ region suggests a possible proton transfer from the carboxylic acid group to a water molecule, leading to the formation of H₃O⁺ ions. irb.hr
Broad bands observed around 1600 cm⁻¹ and 1813 cm⁻¹ at low temperatures have been assigned to the bending motions of hydronium ions, supporting the hypothesis of proton transfer. acs.orgirb.hr
The O-C-O symmetric bending mode is observed in the Raman spectrum, providing information about the oxalate (B1200264) anion framework.
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~1813 | H₃O⁺ Bending (at low temperature) | acs.orgirb.hr |
| ~1600 | H₃O⁺ Bending (at low temperature) | acs.orgirb.hr |
| 1200-1300 | Emerging bands at T < 100 K, possibly related to proton transfer | irb.hr |
Polarized IR Reflectance Spectroscopy for Single Crystals
To fully understand the vibrational dynamics of crystalline solids, polarized IR reflectance spectroscopy on single crystals is employed. This technique provides information about the orientation of the transition dipole moments of the IR active modes with respect to the crystallographic axes. leibniz-ipht.deukim.mk
For the monoclinic α-oxalic acid dihydrate, polarized IR reflectance spectra have been recorded from different crystal planes. leibniz-ipht.deukim.mk The analysis of these spectra allows for the determination of the symmetry of the vibrational modes (Au and Bu symmetry types are IR active). ukim.mk Dispersion analysis of the reflectance spectra helps in the precise determination of the frequencies and strengths of the vibrational modes. leibniz-ipht.de This detailed analysis has been crucial in resolving ambiguities in the assignment of vibrational modes that arise from studies on polycrystalline samples. leibniz-ipht.de
Terahertz Spectroscopy for Low-Frequency Vibrational Modes
Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, probes the low-frequency vibrational modes in the range of approximately 0.1 to 10 THz (3 to 333 cm⁻¹). These low-energy vibrations correspond to collective motions of molecules, such as intermolecular vibrations and lattice phonons.
Investigation of Molecular Motion Contributions
In oxalic acid dihydrate, terahertz spectroscopy has revealed that the primary contributions to the vibrational modes in this frequency range originate from the external motions of the co-crystallized water molecules. acs.orgnih.gov This highlights the significant role of the water molecules in the crystal lattice dynamics. The study of the anisotropic terahertz response of single crystals, combined with solid-state density functional theory (DFT) calculations, allows for the separation and symmetry determination of these low-frequency modes. nih.gov
Ultraviolet-Visible Spectroscopy and Optical Properties
The optical characteristics of oxalic acid dihydrate have been investigated using ultraviolet-visible (UV-Vis) spectroscopy, a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. These studies provide insights into the electronic transitions within the molecule and determine its transparency range, which is crucial for applications in optical devices.
Determination of Optical Absorption Characteristics
The UV-Vis absorption spectrum of oxalic acid dihydrate reveals specific wavelengths at which the molecule absorbs light. Studies have shown that the maximum absorbance wavelength (λmax) for pure oxalic acid dihydrate crystals is around 214 nm, with another report indicating a peak at 190 nm. researchgate.netresearchgate.net This absorption is attributed to electronic transitions within the carboxyl groups of the oxalic acid molecule. The concentration of the oxalic acid solution can influence the absorbance, and adherence to the Beer-Lambert law, which relates absorbance to concentration, has been a subject of investigation. researchgate.net
The optical transparency of a material is a critical parameter for its use in optical applications. Oxalic acid dihydrate crystals exhibit a high transmittance in the visible and near-infrared regions of the spectrum. researchgate.net The optical band gap (Eg), which is the energy required to excite an electron from the valence band to the conduction band, has been calculated from the UV-Vis-NIR spectrum to be approximately 5.46 eV. researchgate.net The extinction coefficient (k) and refractive index (n), which describe how light propagates through and is absorbed by the material, can also be determined from the transmittance spectrum as functions of wavelength. researchgate.net
Table 1: Optical Absorption Properties of Oxalic Acid Dihydrate
| Parameter | Value | Reference |
|---|---|---|
| Maximum Absorbance Wavelength (λmax) | ~190 nm, 214 nm | researchgate.netresearchgate.net |
| Optical Band Gap (Eg) | 5.46 eV | researchgate.net |
Evaluation of Lower Cut-off Wavelengths
The lower cut-off wavelength is the wavelength below which the material becomes opaque. For oxalic acid dihydrate, this is a key indicator of its useful spectral range for optical applications. Several studies have determined the lower cut-off wavelength for oxalic acid dihydrate crystals.
Reported values for the lower cut-off wavelength of oxalic acid dihydrate are consistently in the ultraviolet region. One study reports a lower cut-off wavelength of 237 nm. isroset.orgisroset.org Another investigation found a similar value of 224 nm. researchgate.net A separate study on pure oxalic acid crystals observed a lower cut-off wavelength at 289 nm. researchgate.net The high transparency down to these short wavelengths makes oxalic acid dihydrate a candidate for applications in nonlinear optics. isroset.org
Table 2: Lower Cut-off Wavelengths of Oxalic Acid Dihydrate
| Reported Cut-off Wavelength | Reference |
|---|---|
| 237 nm | isroset.orgisroset.org |
| 224 nm | researchgate.net |
| 289 nm | researchgate.net |
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment and dynamics of atomic nuclei in a molecule. In the context of oxalic acid dihydrate, NMR studies, particularly focusing on deuterium (B1214612) and protons, have provided valuable information about the crystal structure, hydrogen bonding, and molecular motions.
Deuterium Nuclear Quadrupole Coupling Constants
Deuterium (²H) NMR studies on deuterated oxalic acid dihydrate have been instrumental in characterizing the electric field gradient at the deuteron (B1233211) sites. The deuterium nuclear quadrupole coupling constant (QCC) is sensitive to the electronic environment and provides detailed information about the nature of chemical bonds.
For deuterated oxalic acid dihydrate, the ²H nuclear quadrupole coupling constants have been measured and calculated. researchgate.net These studies help in understanding the hydrogen bonding network within the crystal. The interaction of the nuclear quadrupole moment of the deuteron with the surrounding electric field gradient provides insights into the geometry and strength of the O-D···O bonds. The quadrupole coupling constants for the deuterons in the water molecules and the carboxylic acid groups are distinct, allowing for their separate investigation. acs.org
Table 3: Reported Deuterium Nuclear Quadrupole Coupling Data
| Parameter | Significance | Reference |
|---|---|---|
| ²H Nuclear Quadrupole Coupling Constants | Characterizes the electric field gradient at deuteron sites, providing information on hydrogen bond geometry and strength. | researchgate.netacs.org |
Insights into Proton Dynamics and Librational Motions
Proton (¹H) NMR studies have shed light on the dynamic processes occurring within the oxalic acid dihydrate crystal, including proton transfer and librational (oscillatory) motions of the water and acid molecules. These motions are crucial for understanding the stability and phase transitions of the crystal.
An unusually short hydrogen bond between the oxalic acid and water molecules has been a central point of discussion regarding proton dynamics. rsc.org High-pressure studies combined with spectroscopic techniques and theoretical simulations have shown that proton migration occurs along this strong hydrogen bond at relatively low pressures (around 2 GPa). rsc.org This leads to the formation of hydronium ions and oxalate dianions, fundamentally altering the hydrogen bond network at higher pressures. rsc.org
Furthermore, NMR relaxation studies have provided evidence for molecular motions, such as the 180° flipping of the water molecules and librational motions. researchgate.net These dynamic processes are thermally activated. researchgate.net The librational dynamics of the water molecules have also been implicated in the overestimation of calculated ¹⁷O quadrupolar coupling constants when compared to experimental values. epa.govcdnsciencepub.com
Computational Chemistry and Theoretical Modeling of Oxalic Acid Dihydrate
Ab Initio Methods for Electronic Structure
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying the electronic structure of materials.
The Hartree-Fock (HF) approximation has been used in conjunction with DFT to investigate the properties of oxalic acid dihydrate's polymorphs, particularly its deuterated forms. researchgate.net These calculations have been applied to determine properties such as the ²H nuclear quadrupole coupling constants and asymmetry parameters within the crystalline structure. researchgate.net
Furthermore, the role of exact Hartree-Fock exchange in hybrid DFT functionals is a subject of detailed study. Research on crystals including oxalic acid dihydrate has shown that varying the percentage of exact HF exchange systematically impacts the calculated structural parameters. iucr.org Specifically, increasing the amount of exact exchange tends to lengthen element-hydrogen bond distances while reducing the size of atomic displacement ellipsoids. iucr.org This highlights the sensitivity of structural refinements to the chosen level of theory and suggests the need for carefully tuned functionals for high-accuracy studies. iucr.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of oxalic acid dihydrate, revealing information about atomic and molecular motions, phase transitions, and interactions with other molecules.
Ab initio molecular dynamics (AIMD) has been employed to explore the crystallization process and the interaction between the (110) surface of calcium oxalate (B1200264) dihydrate and biological molecules like phosphocholine (B91661). nih.gov These simulations show that phosphocholine headgroups can become entrapped within the growing crystal, leading to a disruption and reorganization of the crystal's surface structure. nih.gov Such studies are crucial for understanding the mechanisms of kidney stone formation at an atomic level. nih.gov
MD simulations, including Car-Parrinello molecular dynamics, have also been used to study proton dynamics and phase transitions under pressure. rsc.orgacs.org These simulations can track the migration of protons and the reorientation of hydrogen bonds that lead to different high-pressure phases. rsc.org Additionally, MD has been used to investigate the mechanochemical transformations that occur when oxalic acid dihydrate is milled with other substances, such as glycine, and the role that the released water of crystallization plays in these processes. frontiersin.org
Modeling Hydrogen Migration and Proton Disorder
Computational studies, particularly those employing Density Functional Theory (DFT), have been pivotal in elucidating the dynamics of hydrogen atoms within the oxalic acid dihydrate crystal lattice. These models have explored the potential for proton migration and the nature of proton disorder, which are crucial for understanding the material's properties.
A significant focus of theoretical modeling has been the unusually short and strong hydrogen bond between the carboxylic acid group of the oxalic acid molecule and the adjacent water molecule. rsc.org DFT calculations have been used to investigate the potential energy surface of this hydrogen bond, revealing the possibility of proton transfer from the oxalic acid to the water molecule. rsc.orgresearchgate.net This transfer would result in the formation of an ionic species, specifically a hydronium ion (H₃O⁺) and an oxalate anion (C₂O₄²⁻). rsc.org
Low-temperature Raman spectroscopy studies have provided experimental evidence supporting the theoretical predictions of proton-related disorder. acs.orgirb.hr Below 100 K, the emergence of new vibrational bands suggests a loss of the crystal's inversion center, which could be attributed to either disorder in the hydroxyl proton positions or proton transfer from the carboxylic group to a water molecule. acs.orgirb.hr The appearance of bands that can be assigned to the vibrations of H₃O⁺ ions lends further support to the proton transfer hypothesis. acs.orgirb.hr These structural defects, where a proton has moved from the acid to the water, are described as proton polarons. acs.orgmdpi.com
DFT and Natural Bond Orbital (NBO) analysis have also been employed to study the cooperative effects within the hydrogen-bonding network. nih.govresearchgate.net These studies have shown that the extensive network of hydrogen bonds in the crystal leads to a significant shortening of the key hydrogen bond between the acid and water, a phenomenon attributed to cooperative effects. nih.govresearchgate.net The formation of circular hydrogen-bonded motifs appears to be a critical factor in this cooperative shortening. nih.gov
Table 1: Computational Methods in Hydrogen Migration and Proton Disorder Studies
| Computational Method | Application in Oxalic Acid Dihydrate Research | Key Findings |
|---|---|---|
| Density Functional Theory (DFT) | Investigation of proton transfer potential and structural changes. rsc.orgrsc.orgnih.gov | Predicts proton migration from oxalic acid to water, forming ionic species. rsc.orgrsc.orgresearchgate.net |
| Natural Bond Orbital (NBO) Analysis | Study of electronic effects and cooperative hydrogen bonding. nih.govresearchgate.net | Reveals enhancement of hydrogen bonding due to network polarization and delocalization. nih.gov |
| Solid-State DFT | Simulation of terahertz spectra to understand vibrational motions. nih.govacs.org | Overprediction of vibrational energies suggests increased anharmonicity in the dihydrate system. nih.govacs.org |
| Quantum Chemical Calculations | Characterization of solid-state transformations under pressure. rsc.org | Interchanges between neutral and charge-transfer configurations are pressure-dependent. rsc.org |
Simulation of Pressure-Induced Phase Transitions
The behavior of oxalic acid dihydrate under high pressure has been a significant area of investigation, with computational simulations playing a crucial role in interpreting experimental findings and predicting structural transformations. csic.esresearchgate.netrsc.org Theoretical solid-state methods based on DFT have been employed to study the mechanical properties and pressure-induced phase transitions of both the α and β polymorphs of oxalic acid dihydrate. rsc.orgcsic.esresearchgate.netrsc.org
First-principles simulations combined with in-situ spectroscopic studies have revealed a series of phase transitions under increasing pressure. rsc.org A notable transition occurs at a relatively low pressure of approximately 2 GPa, where proton migration along the strong hydrogen bond between the acid and water molecules takes place. rsc.org This leads to the formation of dianionic oxalate and hydronium ion motifs, effectively reversing the hydrogen bond hierarchy in the resulting high-pressure phase (Phase II). rsc.org
As pressure increases further, the hydrogen bond between the newly formed hydronium ion and the carboxylic group strengthens considerably, even in the subsequent pure ionic phase (Phase III). rsc.org Another phase transition is observed at around 9 GPa, which is attributed to the loss of cooperativity in the hydrogen bonds and a reorientation of other hydrogen bonds. rsc.org The high-pressure phase (Phase IV) is stabilized by a strong hydrogen bond between the CO₂ group of the oxalate anion and the H₂O group of the hydronium ion. rsc.org
Single-crystal X-ray diffraction experiments conducted at pressures up to 5.3 GPa have shown significant changes in molecular geometries, which are consistent with the proton migration from oxalic acid to water as predicted by periodic DFT calculations. rsc.orgresearchgate.net These studies underscore the power of combining experimental and computational approaches to understand the complex structural evolution of molecular crystals under extreme conditions. rsc.orgrsc.org It is important to note that while the α-form is the common polymorph, a different high-pressure behavior is predicted for the less common β-form, despite having a similar initial packing motif. rsc.org
Table 2: Pressure-Induced Phase Transitions in α-Oxalic Acid Dihydrate
| Pressure Range | Phase | Key Structural Features |
|---|---|---|
| Ambient | Phase I | Neutral oxalic acid and water molecules with strong hydrogen bonding. |
| ~2 GPa | Phase II | Proton migration occurs, forming dianionic oxalate and hydronium ions. Reversal of hydrogen bond hierarchy. rsc.org |
| >2 GPa | Phase III | Pure ionic phase with strengthened hydrogen bonding between hydronium and carboxylate groups. rsc.org |
| ~9 GPa | Phase IV | Loss of hydrogen bond cooperativity, reorientation of hydrogen bonds. Stabilized by strong H-bond between CO₂ and H₂O groups of ions. rsc.org |
Coordination Chemistry and Chelation Applications of Oxalic Acid Dihydrate
Ligand-Promoted Dissolution Mechanisms
The dissolution of minerals, especially metal oxides, can be significantly enhanced by the presence of oxalic acid. This process, known as ligand-promoted dissolution, involves direct interaction between the oxalate (B1200264) ions and the metal centers on the mineral surface, leading to the weakening of the metal-oxygen bonds and subsequent release of the metal ion into the solution.
Interactions with Metal Ions in Mineral Systems
Oxalic acid and its conjugate bases, hydrogen oxalate and oxalate, are effective chelating agents for metal cations. wikipedia.org This property is harnessed to dissolve metal-containing minerals. For instance, fungi like Beauveria caledonica excrete oxalic acid, which solubilizes minerals of cadmium, copper, lead, and zinc by converting them into their respective metal oxalates. nih.govnih.govamazonaws.comresearchgate.net This biological process highlights a ligand-promoted dissolution mechanism where oxalic acid is the primary agent transforming the minerals. nih.govamazonaws.comelsevierpure.com
The interaction involves the formation of complexes between oxalate and metal ions on the mineral surface. science.gov In the case of iron oxides, oxalate forms a mononuclear bidentate ligand with surface iron, which promotes its dissolution to a greater extent than acids like sulfuric or acetic acid. science.gov This process can also lead to the recrystallization of minerals and the redistribution of trace metals. science.gov The dissolution of silicate (B1173343) minerals in the presence of oxalic acid is primarily a hydrolysis process, where H+ ions react with the mineral surface, and subsequently, oxalate ligands form complexes with aluminum or silicon, lowering the activation energy for dissolution. mdpi.com
Formation of Aqueous Metal-Oxalate Complexes
Once dissolved, metal ions form various aqueous complexes with oxalate. The specific nature of these complexes depends on factors such as pH and the concentration of both the metal ion and oxalic acid. ku.edu The formation of these soluble complexes is a key aspect of the leaching process for various metals. ekb.eg For example, an excess of oxalate can lead to the formation of soluble complexes, which is utilized in leaching iron from ilmenite (B1198559) and nickel from laterite ores. ekb.eg
Selective Precipitation of Metal Oxalates
The varying solubility of different metal oxalates allows for their selective precipitation from solutions containing multiple metal ions. This principle is widely applied in hydrometallurgical processes for the recovery and purification of valuable metals.
Rare Earth Element Recovery from Leachates and Spent Magnets
Oxalic acid dihydrate is a crucial reagent for the selective precipitation of rare earth elements (REEs) from acidic leachates and solutions derived from spent magnets. osti.govnih.gov The process involves adding an oxalic acid solution to a solution containing dissolved REEs, leading to the formation of insoluble rare earth oxalate precipitates. osti.govmdpi.com These precipitates can then be separated from the solution, which retains other metals like iron, nickel, and cobalt. mdpi.com
This method has been successfully used to recover REEs from various sources, including acid mine leachate and spent NdFeB magnets. osti.govmdpi.comosti.gov For example, a product containing over 98% rare earth oxides was obtained by precipitating REEs from an acid mine leachate with oxalic acid, followed by roasting. osti.gov Similarly, in the recycling of NdFeB magnets, the use of oxalic acid in stoichiometric amounts can precipitate about 93% of the REEs, while leaving the majority of iron in the solution. mdpi.com The efficiency of this process can be further enhanced by optimizing various parameters. mdpi.com The resulting rare earth oxalates can be calcined to produce high-purity rare earth oxides. mdpi.comosti.gov
| Source Material | Leaching Agent | Oxalic Acid Stoichiometry | REE Recovery | Purity of REE Product | Reference |
|---|---|---|---|---|---|
| Acid Mine Leachate | Nitric Acid | Not Specified | Not Specified | >98% Rare Earth Oxides (after roasting) | osti.gov |
| Spent NdFeB Magnets | Sulfuric Acid | Stoichiometric | ~93% | High, with minimal Fe co-precipitation | mdpi.com |
| Spent NdFeB Magnets | Sulfuric Acid | 1.2 times Stoichiometric | 96.7% | Increased REE recovery | mdpi.com |
| Spent NdFeB Magnets | Sulfuric Acid | 1.4 times Stoichiometric | 98.1% | Some Fe co-precipitation (~7% decrease in solution Fe) | mdpi.com |
| Coarse Coal Refuse Leachate | Natural Leaching | Not Specified | >80% | 94% Rare Earth Oxide Mix (after re-dissolution and selective precipitation) | osti.gov |
Separation Strategies for Specific Metal Cations (e.g., Iron)
Oxalic acid dihydrate is also employed in the selective precipitation of other metal cations, notably iron. In processes like the production of phosphoric acid, iron is a significant impurity that needs to be removed. ekb.eggoogle.com A common method involves reducing the iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state, followed by the addition of oxalic acid to precipitate ferrous oxalate dihydrate (FeC₂O₄·2H₂O). ekb.eggoogle.com This precipitate is insoluble in the phosphoric acid solution and can be separated. ekb.eg An efficiency of over 90% for iron removal has been reported using this method. ekb.eg
In the context of recycling spent lithium-ion batteries, oxalic acid is used to precipitate cobalt and nickel as a mixed oxalate, separating them from other components like lithium. mdpi.comunileoben.ac.at The formation of insoluble oxalates of metals like manganese, nickel, and cobalt is a key step in their recovery. researchgate.net However, the selective precipitation can be challenging as some metals may form soluble oxalate complexes under certain conditions, complicating the separation process. ku.edu For instance, while ferrous oxalate precipitation is a useful separation technique, the co-precipitation of other metal oxalates can occur, affecting the purity of the desired product. mdpi.commdpi.com
Factors Influencing Precipitation Efficiency (e.g., pH, Concentration, Temperature, Aging Time)
The efficiency of selective metal oxalate precipitation is influenced by several key parameters:
pH: The pH of the solution is a critical factor. mdpi.combch.ro For REE precipitation, recovery generally increases with increasing pH up to a certain point. google.com For instance, in one study, REE recovery increased as the pH was raised from 0.5 to 2.1. google.com However, at higher pH values (e.g., pH 2.5), there is a risk of co-precipitating other metal ions like Fe³⁺ and Ca²⁺, which reduces the purity of the rare earth oxalate product. researchgate.net The speciation of oxalic acid is also pH-dependent, which in turn affects the precipitation process. ku.eduekb.eg
Concentration: The concentration of oxalic acid, the precipitating agent, directly impacts the recovery of metal ions. mdpi.commdpi.com Increasing the amount of oxalic acid generally leads to a higher precipitation efficiency. mdpi.commdpi.com However, an excessive amount can lead to the co-precipitation of impurities. mdpi.com For example, increasing the oxalic acid to 1.4 times the stoichiometric amount for REE precipitation from spent magnet leachate resulted in some iron co-precipitation. mdpi.com
Temperature: Temperature can influence the solubility of metal oxalates and the kinetics of precipitation. mdpi.combch.ro For the precipitation of cobalt and nickel oxalates from battery leach solutions, the best results were observed at temperatures between 50–55 °C. mdpi.com In some cases, higher temperatures are recommended to produce larger, more easily filterable crystals. google.com However, for REE oxalate precipitation, one study found that recovery was higher at 25°C compared to higher temperatures (75-100°C). google.com
Aging Time: The duration for which the precipitate is allowed to "age" or remain in contact with the mother liquor can affect the crystal size and, in some cases, the recovery. osti.govrsc.org One study on REE precipitation investigated the effect of aging time on the total recovery. osti.gov In the synthesis of fibrous nickel oxalate, the nitrogen content of the solid product became steady after 4 hours of aging, indicating the completion of a transformation phase. rsc.org
| Parameter | General Effect | Example | Reference |
|---|---|---|---|
| pH | Higher pH generally increases precipitation efficiency but can reduce selectivity. | REE recovery increases with pH from 1 to 4. | google.com |
| Concentration (of Oxalic Acid) | Increased concentration generally leads to higher recovery. | Increasing oxalic acid from stoichiometric to 1.4 times the amount increased REE recovery from ~93% to 98.1%. | mdpi.com |
| Temperature | Can affect solubility and crystal growth; optimal temperature varies. | Optimal temperature for Co and Ni oxalate precipitation is 50-55 °C. | mdpi.com |
| Aging Time | Can influence crystal morphology and recovery. | In fibrous nickel oxalate synthesis, properties stabilized after 4 hours of aging. | rsc.org |
Synthesis of Metal-Oxalate Materials
The synthesis of metal-oxalate materials using oxalic acid dihydrate is a significant area of research, primarily due to the utility of these materials as precursors for various advanced products like iron oxides, ferrites, and catalysts. google.comsemanticscholar.org The methods employed often involve precipitation or hydrothermal techniques, leveraging the low solubility of many metal oxalates in aqueous solutions. semanticscholar.orgmdpi.com
Preparation of Ferrous Oxalate Dihydrate
Ferrous oxalate dihydrate (FeC₂O₄·2H₂O), also known as the mineral humboldtine, is a key intermediate in materials science. semanticscholar.orgmdpi.com Its synthesis is typically achieved through precipitation reactions. semanticscholar.org A common method involves combining an aqueous solution of a ferrous salt, such as ferrous sulfate (B86663) or ferrous chloride, with a solution of oxalic acid. mdpi.commdpi.com Because ferrous oxalate is sparingly soluble in water, it precipitates out of the solution upon mixing the reactants. semanticscholar.orgmdpi.com
The synthesis can be tailored to produce different crystalline structures and morphologies by controlling reaction conditions. For instance, β-FeC₂O₄·2H₂O (orthorhombic phase) can be formed at room temperature, while α-FeC₂O₄·2H₂O (monoclinic phase) is obtained by aging the reaction mixture at 80°C. metallurgical-research.org The morphology of the crystals can also be adjusted from flower-like to prismatic by increasing the aging temperature. metallurgical-research.org
Industrial waste streams, such as spent pickling liquors from steel processing, serve as a viable and sustainable source of ferrous ions for synthesis. google.commetallurgical-research.org In one process, dry oxalic acid dihydrate is added to the spent liquor, causing the precipitation of iron(II) oxalate dihydrate over several hours. The resulting precipitate can then be washed and dried.
Hydrothermal synthesis is another versatile method used to produce high-quality single crystals of ferrous oxalate dihydrate. mdpi.com This technique involves reacting metallic iron with a solution of oxalic acid under elevated temperature and pressure. mdpi.commdpi.com For example, high yields (up to 89%) of α-FeC₂O₄∙2H₂O have been achieved by reacting ferrotitaniferous sands with 1.5 M oxalic acid at 135°C for 8 hours. mdpi.com This method allows for the synthesis of isotopically labeled variants, such as ⁵⁷FeC₂O₄·2H₂O for Mössbauer spectroscopy, by using the appropriate iron isotope as the precursor. mdpi.com
Table 1: Synthesis Conditions for Ferrous Oxalate Dihydrate (FeC₂O₄·2H₂O)
| Starting Material(s) | Reagent(s) | Temperature | Time | Product Phase/Morphology | Reference(s) |
| Spent Pickling Liquor (Fe²⁺) | Oxalic Acid Dihydrate | Room Temp | ~4 hours | β-FeC₂O₄·2H₂O (flower-like) | metallurgical-research.org |
| Spent Pickling Liquor (Fe²⁺) | Oxalic Acid Dihydrate | 80°C (aging) | N/A | α-FeC₂O₄·2H₂O (prismatic-like) | metallurgical-research.org |
| Metallic Iron (Fe) | Dilute H₂SO₄, Dimethyl Oxalate | 150-220°C | 24-72 hours | α-FeC₂O₄·2H₂O (single crystals) | mdpi.com |
| Ferrotitaniferous Sands | 1.5 M Oxalic Acid | 135°C | 4-8 hours | α-FeC₂O₄·2H₂O | mdpi.com |
Formation of Other Metal Oxalate Complexes
Oxalic acid dihydrate is a versatile precipitating agent for a wide range of divalent and trivalent metal ions, forming coordination complexes with distinct properties. mdpi.comlibretexts.org The oxalate anion (C₂O₄²⁻) typically acts as a bidentate ligand, bridging metal centers to form various structures, from simple mononuclear complexes to extended coordination polymers. libretexts.orgdiva-portal.org The low solubility of many metal oxalates is the driving force for their formation via precipitation. researchgate.netku.edu
The synthesis generally involves mixing an aqueous solution of a soluble metal salt with an oxalic acid solution. libretexts.org For example, copper(II) oxalate can be prepared by reacting a solution of copper(II) sulfate pentahydrate with potassium oxalate (formed from oxalic acid). libretexts.org The resulting structure and properties can be influenced by the reaction conditions and the specific cation used. libretexts.org
Hydrothermal methods have also been successfully applied to synthesize novel oxalate-based coordination compounds. By reacting metal chlorides with oxalic acid dihydrate and alkali metal carbonates at elevated temperatures (e.g., 433-463 K), complex structures can be obtained. diva-portal.org For instance, this method has produced rubidium-cobalt oxalate hydrates with isolated octahedral units and chain-like structures, as well as a novel three-dimensional network of lithium and copper ions linked by oxalate ligands. diva-portal.org
The formation of insoluble oxalate salts is a key step in various applications, including the synthesis of nanomaterials and hydrometallurgical processes. researchgate.netresearchgate.net Metal oxalates of manganese (MnC₂O₄·2H₂O), nickel (NiC₂O₄·2H₂O), and cobalt (CoC₂O₄·2H₂O) are known to be water-insoluble, a property exploited in the recycling of lithium-ion batteries to separate these metals from soluble lithium oxalate. researchgate.netku.edu Similarly, cadmium oxalate can be synthesized via precipitation for use as a precursor to cadmium-containing materials. researchgate.net
Table 2: Examples of Metal Oxalate Complexes Synthesized with Oxalic Acid/Oxalate
| Metal Ion | Metal Salt Precursor | Product | Synthesis Method | Reference(s) |
| Copper(II) | CuSO₄·5H₂O | K₂[Cu(C₂O₄)₂]·2H₂O | Precipitation | libretexts.org |
| Cobalt(II) | CoCl₂·6H₂O | Rb₂Co(C₂O₄)₂·2H₂O | Hydrothermal | diva-portal.org |
| Cadmium(II) | Cadmium Acetate (B1210297) | Cd(COO)₂ | Gel Diffusion | researchgate.net |
| Zinc(II) | Zinc Sulfate | Zinc Oxalate Dihydrate | Fungal Transformation | nih.govnih.gov |
| Lead(II) | Lead Nitrate (B79036) | Lead Oxalate | Fungal Transformation | nih.gov |
Coordination Chemistry in Environmental Remediation Contexts
The ability of oxalic acid to chelate metal ions is central to its role in environmental remediation. It can alter the mobility, bioavailability, and toxicity of heavy metals in contaminated soils and water through complexation and precipitation reactions. mdpi.comtandfonline.com
Detoxification of Heavy Metals (e.g., Copper, Cadmium, Lead, Zinc)
Oxalic acid and its conjugate base, oxalate, can detoxify heavy metals primarily by forming stable, often insoluble, metal-oxalate complexes. nih.govamazonaws.com This process effectively sequesters the metal ions, reducing their bioavailability and toxicity in the environment. mosaicdx.com The oxalate anion acts as a bidentate chelating agent, forming a five-membered ring with the metal ion, which contributes to the stability of the resulting complex. researchgate.net
In contaminated soils, the application of oxalic acid can lead to the precipitation of heavy metals as their oxalate salts. nih.govamazonaws.com For example, studies have shown that certain fungi can excrete oxalic acid, which then reacts with toxic metal minerals in the soil to form less toxic metal oxalates. amazonaws.comresearchgate.net This natural process has been observed to transform various toxic compounds into:
Copper Oxalate Hydrate (B1144303) (Moolooite) from copper phosphate (B84403). nih.govresearchgate.net
Cadmium Oxalate Trihydrate from cadmium sulfate. nih.gov
Zinc Oxalate Dihydrate from zinc sulfate or zinc phosphate. nih.govnih.gov
Lead Oxalate from lead nitrate or lead phosphate. nih.govnih.gov
The effectiveness of detoxification depends heavily on the specific metal and the environmental conditions, such as pH. The insolubility of lead oxalate (Ksp = 2.74 × 10⁻¹¹) makes oxalate precipitation a very effective method for lead immobilization. tandfonline.commsu.ru However, for other metals like zinc, the formation of soluble oxalato complexes can compete with precipitation, making the process highly pH-dependent. tandfonline.com In some cases, the addition of oxalic acid has been shown to increase the removal of heavy metals by microorganisms. For instance, the fungus Aspergillus tamarii showed increased absorption of cobalt, lead, and nickel from a mixed heavy metal solution in the presence of oxalic acid. bibliomed.org
Table 3: Removal/Transformation of Heavy Metals by Oxalate
| Heavy Metal | Mechanism | Resulting Compound | Context | Reference(s) |
| Lead (Pb) | Precipitation/Chelation | Lead Oxalate (PbC₂O₄) | Fungal Bioremediation, Soil Washing | nih.govtandfonline.commsu.ru |
| Copper (Cu) | Precipitation/Chelation | Copper Oxalate Hydrate (CuC₂O₄·nH₂O) | Fungal Bioremediation, Water Treatment | nih.govnih.govorientjchem.org |
| Cadmium (Cd) | Precipitation/Chelation | Cadmium Oxalate (CdC₂O₄·3H₂O) | Fungal Bioremediation, Soil Washing | nih.govscispace.com |
| Zinc (Zn) | Precipitation/Chelation | Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O) | Fungal Bioremediation, Soil Washing | nih.govnih.govtandfonline.com |
Role in Trace Metal Mobility and Transportation
While oxalic acid can immobilize metals, it can also play a significant role in increasing their mobility and transport in the environment, particularly in soils. mdpi.comtandfonline.com This dual role is governed by a complex interplay of mechanisms including acidification, complexation, and dissolution of soil minerals. mdpi.comnih.gov
Low-molecular-weight organic acids like oxalic acid are common in the rhizosphere (the soil region around plant roots) as a result of root exudation and microbial activity. tandfonline.comnih.gov The release of oxalic acid can lower the soil pH. tandfonline.com This acidification can increase the desorption of trace metals from soil particles and enhance the dissolution of metal-bearing minerals. researchgate.net
Furthermore, the oxalate anion can form soluble, mobile complexes with trace metals. nih.govresearchgate.net The formation of these aqueous metal-oxalate complexes can prevent the metals from re-adsorbing onto soil particles, thereby facilitating their transport through the soil profile and potentially into groundwater. researchgate.net Research has shown that oxalic acid is particularly effective at mobilizing trace metals that are strongly bound to iron and manganese oxides, which are common components of soil. nih.gov Oxalic acid can promote the reductive dissolution of these oxides, releasing the associated trace metals. nih.gov
Biological and Environmental Research on Oxalic Acid Dihydrate
Biosynthesis and Metabolic Pathways
The biosynthesis of oxalic acid in various organisms occurs through several key metabolic pathways. These pathways involve the conversion of precursor molecules into oxalate (B1200264), playing significant roles in both normal metabolism and pathological conditions. The primary routes for oxalate synthesis include the glycolic and glyoxylic acid pathways, the oxaloacetic acid pathway, and the metabolism of ascorbic acid. researchgate.net
The conversion of glycolic acid and glyoxylic acid represents a significant pathway for the formation of oxalic acid. Glyoxylate (B1226380) is a key intermediate in the glyoxylate cycle, a metabolic pathway found in bacteria, fungi, and plants that facilitates the conversion of fatty acids into carbohydrates. wikipedia.org In this cycle, isocitrate lyase converts isocitrate into glyoxylate and succinate. wikipedia.org This glyoxylate can then be oxidized to form oxalate. wikipedia.org
In humans, glyoxylate is produced through two main routes: the oxidation of glycolate (B3277807) in peroxisomes and the catabolism of hydroxyproline (B1673980) in mitochondria. wikipedia.org Within the peroxisomes, glycolate oxidase converts glyoxylate into oxalate. wikipedia.org A smaller amount of glyoxylate can also be converted to oxalate by cytoplasmic lactate (B86563) dehydrogenase. wikipedia.org The dehydrogenation of glycolic acid, which can be produced from the metabolism of ethylene (B1197577) glycol, also leads to the formation of oxalic acid. wikipedia.org
Key Enzymes and their Roles in the Glycolic and Glyoxylic Acid Pathways
| Enzyme | Role | Location |
|---|---|---|
| Isocitrate Lyase | Converts isocitrate to glyoxylate and succinate. | Bacteria, Fungi, Plants |
| Glycolate Oxidase | Oxidizes glyoxylate to oxalate. | Peroxisomes (Humans) |
Another primary route for oxalic acid biosynthesis involves the hydrolysis of oxaloacetate, a key intermediate in the citric acid cycle. wikipedia.orgwikipedia.org The enzyme oxaloacetase facilitates the cleavage of oxaloacetate into oxalate and acetic acid. wikipedia.org This pathway is particularly significant in fungi, such as Aspergillus niger, which are known for their ability to produce oxalic acid. wikipedia.org
In fungi, oxaloacetate can be generated from pyruvate (B1213749) through the action of pyruvate carboxylase or derived from the tricarboxylic acid (TCA) cycle. nih.gov The oxaloacetate is then hydrolyzed by oxaloacetate acetylhydrolase (OAH) to produce oxalate. sci-hub.senih.gov This cytoplasmic pathway is considered a major contributor to oxalate accumulation in these organisms. nih.govnih.gov
The breakdown of L-ascorbic acid (Vitamin C) is another significant source of endogenous oxalate. hmdb.canih.gov In humans, a portion of the daily intake of ascorbic acid is non-enzymatically degraded, leading to the formation of oxalate. nih.gov Studies have shown that ingested L-ascorbic acid-1-14C can be converted to labeled oxalic acid in oxalate-accumulating plants as well. nih.govscispace.com While the exact contribution of ascorbic acid metabolism to the total oxalate pool is still under investigation, it is recognized as a notable precursor. nih.govscispace.com
It is estimated that the daily breakdown of approximately 60 mg of ascorbic acid could potentially generate up to 30 mg of oxalate. nih.gov This highlights the importance of considering ascorbic acid intake when evaluating oxalate levels.
Microbial Production and Degradation
Microorganisms, particularly fungi and bacteria, play a crucial and often opposing role in the environmental cycling of oxalic acid. Fungi are major producers, while bacteria are primary degraders. nih.gov
Fungi, including many soil and plant-pathogenic species like Sclerotinia sclerotiorum and Aspergillus niger, secrete significant amounts of oxalic acid. wikipedia.orgnih.gov This secretion can increase the solubility of metal cations, enhance the availability of soil nutrients, and contribute to the formation of calcium oxalate crystals. wikipedia.org In plant pathogenesis, high concentrations of oxalic acid can induce programmed cell death in the host plant, facilitating fungal infection. wikipedia.org
Conversely, bacteria are the primary agents of oxalate degradation in the environment. nih.gov This process, known as oxalotrophy, is a critical component of the oxalate-carbonate pathway. oup.comosti.gov Oxalotrophic bacteria consume calcium oxalate, leading to a local increase in soil pH and the subsequent precipitation of calcium carbonate (CaCO₃). oup.com This pathway serves as a significant long-term sink for atmospheric carbon dioxide. nih.govoup.com While some bacteria have been reported to produce oxalic acid, this is far less common than in fungi. sci-hub.senih.gov
Roles of Microorganisms in the Oxalate Cycle
| Organism Type | Primary Role | Key Processes | Environmental Impact |
|---|---|---|---|
| Fungi | Production | Secretion of oxalic acid, formation of metal oxalates. | Increased nutrient availability, plant pathogenesis, biomineralization. wikipedia.orgnih.gov |
The enzymatic degradation of oxalate is a key process in microbial metabolism. One of the central enzymes involved is oxalate decarboxylase (OxdC). frontiersin.org This manganese-dependent enzyme catalyzes the conversion of oxalate into formic acid and carbon dioxide. nih.govnih.govacs.org
OxdC is found in both fungi and bacteria. frontiersin.orgasm.org In fungi, it can regulate the concentration of oxalic acid in the organism's vicinity. nih.gov The enzyme from Bacillus subtilis has been well-characterized and is a hexameric protein belonging to the cupin superfamily. nih.govnih.gov While OxdC exhibits optimal activity at an acidic pH (around 4.0), it retains detectable activity at neutral pH, which is relevant for its biological applications. nih.govacs.org In addition to its decarboxylase activity, OxdC can also exhibit a minor oxidase activity, producing hydrogen peroxide and carbon dioxide from oxalate. nih.gov
Oxalate Oxidase Pathway and Hydrogen Peroxide Formation
The enzymatic degradation of oxalic acid in plants is primarily accomplished through the oxalate oxidase (OXO) pathway, a significant source of hydrogen peroxide (H₂O₂) in plant cells. oup.comnih.gov Oxalate oxidase, an enzyme integral to plant physiology, catalyzes the conversion of oxalic acid and oxygen into carbon dioxide and H₂O₂. oup.comnih.govnih.gov This production of H₂O₂ is particularly pronounced under conditions of oxidative stress and serves multiple physiological roles. oup.comnih.gov
Research has demonstrated that the H₂O₂ generated via the oxalate oxidase pathway is crucial for various defensive and structural functions within the plant. oup.comnih.gov These functions include the fortification and stiffening of cell walls, modulation of ion homeostasis, and participation in redox signaling. oup.comnih.gov For instance, the oxidative burst of H₂O₂ can reinforce innate immunity against fungal and bacterial pathogens. oup.comnih.gov Studies on transgenic sunflowers overexpressing a wheat OXO gene showed that the plants could degrade exogenous oxalic acid to generate H₂O₂, leading to the activation of defense genes and enhanced resistance against oxalic acid-producing pathogens like Sclerotinia sclerotiorum. nih.govscispace.com This process can sometimes lead to hypersensitive response-like lesions in the plant tissue, which are associated with elevated levels of H₂O₂ and salicylic (B10762653) acid. nih.govscispace.com
The importance of this pathway is further highlighted by its role in abiotic stress tolerance, including drought, salinity, and temperature stress. oup.comnih.gov Recent findings also suggest that the reactive oxygen species (ROS) bursts mediated by oxalate oxidase can influence cell division processes and metabolic pathways. oup.comnih.gov
| Enzyme | Substrates | Products | Key Function in Plants |
| Oxalate Oxidase (OXO) | Oxalic acid, Oxygen | Hydrogen peroxide (H₂O₂), Carbon dioxide | Stress response, Cell wall fortification, Pathogen defense |
Ecological and Biogeochemical Significance
Influence on Soil Nutrient Solubility and Metal Mobility (e.g., Al, Fe)
Oxalic acid, secreted by plant roots and fungi, plays a critical role in soil biogeochemistry by influencing the solubility of nutrients and the mobility of metals. cdnsciencepub.comresearchgate.netfrontiersin.org Its strong chelating ability allows it to bind with metal cations in the soil, such as aluminum (Al) and iron (Fe). cdnsciencepub.comfrontiersin.orgdundee.ac.uk This process is significant because many essential nutrients, particularly phosphorus, can be immobilized in the soil through precipitation with Al and Fe.
By forming stable complexes with Al and Fe ions, oxalic acid effectively increases their solubility and mobility in the soil solution. cdnsciencepub.comdundee.ac.uk This chelation prevents the precipitation of phosphate (B84403) with these metals, thereby increasing the availability of soluble phosphorus for uptake by plants and microorganisms. cdnsciencepub.comfrontiersin.org Fungi, including mycorrhizal species, can retain oxalate in their hyphal mats, which enhances the availability of not only phosphate but also sulphate. cdnsciencepub.com The exudation of organic acids like oxalic acid by plant roots is a key strategy for plants to acquire nutrients from infertile soils. frontiersin.org Furthermore, the interaction of oxalic acid with minerals can lead to bioweathering, releasing essential elements like potassium (K) and calcium (Ca) from soil minerals. nih.govnih.gov
| Metal Ion | Effect of Oxalic Acid Chelation | Impact on Nutrient Availability |
| Aluminum (Al³⁺) | Forms soluble Al-oxalate complexes | Increases phosphorus availability |
| Iron (Fe³⁺) | Forms soluble Fe-oxalate complexes | Increases phosphorus availability |
Copper Detoxification Mechanisms in Fungi
Certain fungi, particularly wood-rotting brown-rot fungi, exhibit a remarkable tolerance to high concentrations of copper (Cu), a metal that is toxic to many organisms. cdnsciencepub.comnih.gov This tolerance is largely attributed to the production and secretion of oxalic acid. cdnsciencepub.comresearchgate.net The primary mechanism of detoxification involves the precipitation of copper ions as insoluble copper oxalate. researchgate.net
When these fungi encounter a copper-rich environment, such as wood treated with copper-based preservatives, they increase their production of oxalic acid. researchgate.net The secreted oxalic acid reacts with the toxic copper ions in the substrate, forming highly insoluble copper oxalate crystals. nih.govresearchgate.net These crystals precipitate on the surface of the wood cell walls and within the fungal mycelia, effectively sequestering the copper and rendering it biologically inert and non-toxic to the fungus. researchgate.net Research has shown a direct correlation between the rapid induction of oxalic acid production and the degree of copper tolerance in various brown-rot fungal species. researchgate.net This ability to bind and immobilize divalent cations is a significant survival strategy for fungi in environments contaminated with heavy metals. cdnsciencepub.com
| Fungus Type | Detoxification Mechanism | Resulting Compound |
| Brown-rot fungi | Precipitation of copper ions | Insoluble copper oxalate |
Role in Lignocellulose Degradation by Wood-Rotting Fungi
Oxalic acid is a key low-molecular-weight compound involved in the initial stages of lignocellulose degradation by wood-rotting fungi, including both brown-rot and white-rot species. cdnsciencepub.comnih.govnih.gov Due to its small size, it can diffuse into the intricate structure of the wood cell wall, where larger enzymatic molecules cannot initially penetrate. nih.gov
In the early phases of wood decay, oxalic acid acts as an acid catalyst, contributing to the hydrolysis of hemicellulose. cdnsciencepub.com It also plays a crucial role in creating a low pH environment, which is optimal for the activity of many lignocellulolytic enzymes secreted by these fungi. nih.gov Furthermore, oxalic acid participates in a non-enzymatic decay mechanism involving Fenton chemistry. By chelating ferrous ions (Fe²⁺), it helps to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can depolymerize cellulose (B213188) and lignin (B12514952), effectively "opening up" the wood structure for subsequent enzymatic attack. nih.govnih.gov The ability of wood-rotting fungi to regulate the concentration of oxalic acid is important, as excessive amounts can inhibit the very enzymes whose activity it is meant to promote. nih.gov
Contribution to Manganese Peroxidase Activity in White-Rot Fungi
In the lignin degradation process carried out by white-rot fungi, manganese peroxidase (MnP) is a key extracellular enzyme. mdpi.comjmb.or.kr The activity of this enzyme is significantly influenced by the presence of oxalic acid. cdnsciencepub.comnih.gov MnP catalyzes the oxidation of Mn²⁺ to the highly reactive Mn³⁺. mdpi.comjmb.or.kr However, Mn³⁺ is unstable and needs to be chelated by a suitable organic acid to become a stable, diffusible oxidizing agent.
Oxalic acid serves as an excellent chelator for Mn³⁺. cdnsciencepub.comnih.gov The resulting Mn³⁺-oxalate complex is a small, mobile molecule that can diffuse into the lignocellulosic matrix, where it acts as a redox mediator, oxidizing the phenolic components of lignin and other recalcitrant compounds. mdpi.com The chelation by oxalate is crucial for the MnP catalytic cycle because it facilitates the release of Mn³⁺ from the enzyme's active site, thus allowing the enzyme to turn over and continue its catalytic activity. cdnsciencepub.com Therefore, the secretion of oxalic acid by white-rot fungi is a critical component that stimulates and sustains the lignin-degrading activity of manganese peroxidase. cdnsciencepub.comnih.gov
Plant Metabolism and Functions
Oxalic acid is a widespread dicarboxylic organic acid found in many plants, where it performs a variety of important functions related to growth, development, and stress response. nih.govtargetmol.comeuropa.eu It is characterized by its strong acidity and its potent ability to chelate metal ions. nih.gov
The roles of oxalic acid in plant metabolism are diverse. It is involved in the regulation of calcium levels, ion balance, and pH within plant tissues. europa.eu The formation of insoluble calcium oxalate crystals is a well-documented phenomenon in many plant species and is thought to be a mechanism for storing calcium and for structural reinforcement. europa.eukarger.com
Furthermore, oxalic acid is a key player in plant defense mechanisms against both biotic and abiotic stresses. nih.gov Its accumulation can deter herbivores, and as discussed previously (Section 5.2.3), its degradation by oxalate oxidase produces hydrogen peroxide, a critical signaling molecule in plant defense against pathogens. oup.comnih.gov In response to heavy metal stress, plants can use oxalic acid to chelate and detoxify toxic metals, similar to the mechanism observed in fungi. nih.gov While essential for these functions, the concentration of oxalic acid must be tightly regulated within plant tissues, as excessive accumulation can be detrimental. nih.gov
Modulation of Metabolic Processes in Plants
Oxalic acid, the anhydrous form of oxalic acid dihydrate, is a key metabolite in plants, playing multifaceted roles in their growth, development, and stress responses. nih.govscispace.com It is involved in regulating pH, ion homeostasis, and redox status. acs.org The metabolism of oxalic acid is complex and interconnected with various physiological pathways, including nitrogen metabolism and calcium storage. nih.gov
Research has shown that oxalic acid can influence several metabolic processes that are crucial for plant vitality. For instance, it participates in the regulation of ripening and senescence in fruits and vegetables, helping to control postharvest quality by delaying decay and browning. acs.orgecu.edu.au Studies on fresh-cut apples have demonstrated that treatment with oxalic acid can enhance the synthesis of antioxidant enzymes and metabolites, thereby preserving quality by up-regulating metabolic pathways related to glycerol (B35011) esters, phenylalanine, and starch. scispace.com
However, the concentration of oxalic acid must be tightly regulated within plant tissues, as excessive accumulation can be detrimental, potentially inhibiting growth and increasing susceptibility to pathogens. nih.govacs.org The biosynthesis of oxalic acid in plants can occur through multiple pathways, with glyoxylate and L-ascorbic acid being primary precursors. researchgate.net The degradation of oxalic acid is equally important for maintaining metabolic balance. In maize, for example, the enzyme oxalyl-CoA decarboxylase plays a crucial role in breaking down oxalic acid, and its absence can negatively impact seed metabolome and nutritional quality. plantae.org
Table 1: Effects of Oxalic Acid on Plant Metabolic Processes
| Metabolic Process | Effect of Oxalic Acid | Plant/Organism Studied | Reference |
| Ripening and Senescence | Delays processes, controls decay and browning | Fruits and Vegetables | acs.orgecu.edu.au |
| Antioxidant Synthesis | Enhances antioxidant enzymes and metabolites | Fresh-cut Apples | scispace.com |
| Seed Nutritional Quality | Affects metabolome and nutrient storage | Maize | plantae.org |
| Pathogen Defense | Can increase susceptibility at high concentrations | General | acs.org |
This table provides a summary of the observed effects of oxalic acid on various metabolic processes in plants based on available research.
Detoxification of Aluminum Toxicity
Aluminum toxicity is a major limiting factor for crop production in acidic soils, where the soluble and phytotoxic aluminum ion (Al³⁺) is prevalent. oup.comnih.gov Plants have evolved mechanisms to cope with aluminum stress, and the exudation of organic acids, including oxalic acid, from their roots is a critical defense strategy. oup.comscielo.br
Oxalic acid plays a significant role in both external and internal detoxification of aluminum. oup.com Externally, it is secreted into the rhizosphere (the soil region immediately surrounding the roots), where it chelates with toxic Al³⁺ ions. scielo.br This binding action forms stable, non-toxic aluminum-oxalate complexes, which prevents the uptake of harmful aluminum into the plant roots. oup.comscielo.br The effectiveness of different organic acids in detoxifying aluminum is related to the stability of the complexes they form, with citric, oxalic, and malic acids being particularly important. oup.com
Internally, in aluminum-accumulating plants like buckwheat, oxalic acid is crucial for sequestering aluminum that has entered the plant tissues. nih.gov Research has shown that in buckwheat leaves, about 90% of the accumulated aluminum is found in the cell sap, complexed with oxalic acid in a 1:3 molar ratio. nih.gov This Al-oxalate complex is non-phytotoxic, allowing the plant to tolerate high concentrations of aluminum without suffering from its toxic effects. nih.gov Studies on Lotus corniculatus have also demonstrated a strong correlation between higher root exudation of oxalic acid and reduced aluminum accumulation in the root tissue, highlighting the protective role of this organic acid. scielo.br
The regulation of oxalic acid efflux from roots is a key aspect of this detoxification mechanism. A candidate oxalate transporter gene, AtOT, has been identified in Arabidopsis thaliana and is upregulated in response to aluminum stress, suggesting its role in mediating the secretion of oxalic acid for aluminum tolerance. nih.govmdpi.com
Table 2: Research Findings on Oxalic Acid and Aluminum Detoxification
| Plant Species | Mechanism of Detoxification | Key Findings | Reference |
| Buckwheat (Fagopyrum esculentum) | Internal complexation | Forms a non-phytotoxic 1:3 Al-oxalate complex in leaves and roots. | nih.gov |
| Lotus corniculatus | External exudation | Higher root exudation of oxalic acid correlated with reduced Al accumulation in roots. | scielo.br |
| Arabidopsis thaliana | Regulation of efflux | Identification of the AtOT gene involved in oxalate transport for Al tolerance. | nih.govmdpi.com |
| General | External chelation | Secreted from roots to form stable, non-toxic complexes with Al³⁺ in the rhizosphere. | oup.com |
This table summarizes key research findings on the role of oxalic acid in the detoxification of aluminum in different plant species.
Remediation of Organic Pollutants
Oxalic acid dihydrate has shown significant potential in the environmental remediation of organic pollutants through various chemical and biological processes. ecu.edu.au Its application in advanced oxidation processes (AOPs), particularly Fenton and photo-Fenton reactions, has been a subject of extensive research for the degradation of persistent organic contaminants in water and soil. acs.orgrsc.orgresearchgate.net
In Fenton-like systems, oxalic acid can act as a promoter, enhancing the degradation of organic pollutants. acs.org For example, the presence of oxalic acid in a kaolin–FeOOH system under visible light significantly accelerates the degradation of organic dyes like Rhodamine B. rsc.org This enhancement is attributed to the formation of highly photosensitive iron-oxalate complexes that promote the Fe³⁺/Fe²⁺ cycle, leading to the generation of highly reactive hydroxyl radicals (•OH) which are the primary species responsible for breaking down the pollutants. rsc.org
Furthermore, oxalic acid can facilitate the microbial degradation of polycyclic aromatic hydrocarbons (PAHs), a class of persistent organic pollutants. mdpi.com It can increase the bioavailability of PAHs by promoting their desorption from soil particles, making them more accessible to degrading microorganisms. mdpi.com Oxalic acid can also serve as a carbon source for these microbes, stimulating their growth and the expression of genes related to PAH degradation. mdpi.com
Recent studies have also explored the use of oxalic acid-modified materials for pollutant removal. For instance, oxalic acid-modified sludge biochar has been shown to be an effective catalyst for the mineralization of organic pollutants like methyl orange and pyrene. nih.gov Similarly, a novel persulfate activator synthesized by ball milling zero-valent iron with oxalic acid dihydrate demonstrated enhanced degradation rates for various organic contaminants. researchgate.netnih.gov Oxalic acid functionalization of materials like BaTiO₃ nanobelts has also been found to promote the piezo-degradation of organic contaminants. sciopen.com
Table 3: Applications of Oxalic Acid Dihydrate in the Remediation of Organic Pollutants
| Remediation Technique | Role of Oxalic Acid Dihydrate | Target Pollutants | Key Findings | Reference |
| Photo-Fenton Oxidation | Enhances catalytic activity | Organic dyes (e.g., Rhodamine B) | Forms photosensitive iron-oxalate complexes, accelerating pollutant degradation. | rsc.org |
| Microbial Degradation | Promotes bioavailability and microbial activity | Polycyclic Aromatic Hydrocarbons (PAHs) | Increases desorption of PAHs from soil and acts as a microbial carbon source. | mdpi.com |
| Catalytic Oxidation | Component of modified catalysts | Methyl orange, pyrene, various organic contaminants | Oxalic acid-modified biochar and iron-based activators show high efficiency. | nih.govresearchgate.netnih.gov |
| Piezo-degradation | Functionalization of nanocatalysts | Rhodamine B | Oxalic acid-functionalized BaTiO₃ nanobelts exhibit high piezo-catalytic activity. | sciopen.com |
This table highlights the diverse applications and mechanisms of oxalic acid dihydrate in the remediation of organic pollutants as documented in recent research.
Materials Science Applications and Advanced Synthesis Involving Oxalic Acid Dihydrate
Nonlinear Optical (NLO) Materials Research
The quest for high-performance nonlinear optical (NLO) materials is driven by their potential applications in optical communications, data storage, and laser technology. chalcogen.roresearchgate.net Organic materials, in particular, have garnered significant attention due to their high NLO efficiencies and the ability to tailor their molecular structures. isroset.orgresearchgate.net Oxalic acid dihydrate has been a subject of investigation in this field as a promising organic NLO crystal. isroset.orgresearchgate.net
High-quality single crystals of oxalic acid dihydrate (OAD) have been successfully grown for NLO studies using the slow evaporation solution growth technique. isroset.orgiaea.org In one method, tetrahydrofuran (B95107) was used as the solvent, and optically transparent crystals were harvested over a period of 15 to 20 days at a constant temperature of 35°C. isroset.org
Characterization of these crystals is crucial to determine their structure and properties. Single crystal X-ray diffraction (XRD) analysis confirmed that OAD crystallizes in the monoclinic system with a P21/n space group. isroset.org The lattice parameters obtained from this analysis are detailed in the table below. isroset.org Further analysis using powder XRD authenticates the crystalline nature of the grown material. isroset.orgisroset.org Spectroscopic techniques such as Fourier Transform Infrared (FT-IR) spectroscopy are employed to confirm the presence of various functional groups within the crystal structure. isroset.org Optical properties are assessed using UV-vis spectroscopy, which has shown that OAD has a lower cut-off wavelength of 237 nm, indicating good transparency in the visible and near-ultraviolet regions, a key requirement for NLO applications. isroset.orgiaea.org
Table 1: Crystallographic Data for Oxalic Acid Dihydrate (OAD) Single Crystal
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | isroset.org |
| Space Group | P21/n | isroset.org |
| a | 6.108 Å | isroset.org |
| b | 3.610 Å | isroset.org |
| c | 11.849 Å | isroset.org |
| β | 103.29° | isroset.org |
| Volume (V) | 254.3 ų | isroset.org |
Second harmonic generation (SHG) is a key NLO phenomenon where two photons with the same frequency are converted into a single photon with twice the frequency. The efficiency of this conversion is a primary metric for evaluating NLO materials. The Kurtz and Perry powder technique is a widely adopted method for assessing the SHG efficiency of crystalline materials. isroset.orgresearchgate.net
Studies using a modified Kurtz and Perry method with a Q-switched Nd:YAG laser (1064 nm input wavelength) have reported that oxalic acid dihydrate exhibits a notable SHG efficiency. isroset.org The emission of green light (532 nm) from the sample confirms the SHG phenomenon. arabjchem.org For an input laser pulse of 3.2 mJ, an output signal of 19 mV was obtained for the OAD single crystal. isroset.org This research concluded that the SHG efficiency of OAD is 1.8 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO material. isroset.org
However, it is critical to note a significant scientific debate on this topic. The P21/n space group, in which oxalic acid dihydrate crystallizes, is centrosymmetric. unigoa.ac.in Materials with a centrosymmetric crystal structure should theoretically not exhibit SHG response, as the bulk polarization averages to zero. unigoa.ac.in This calls into question the reported high SHG efficiency, suggesting that such claims may be based on a misinterpretation of the crystal's symmetry. unigoa.ac.in
The combination of good optical transparency in the visible and UV ranges, along with reported high NLO efficiency, positions oxalic acid dihydrate as a candidate for various applications in optoelectronics and photonics. isroset.orgresearchgate.net NLO crystals are fundamental components for devices that can modify the wavelength of light, amplify it, or alter the refractive index based on light intensity. isroset.org
The properties of OAD, such as its wide transparency window and low dielectric constant, are advantageous for fabricating devices like electro-optic modulators and frequency converters. chalcogen.roisroset.org Its high nonlinearity, if validated, would make it particularly suitable for SHG devices. isroset.org Organic NLO materials are generally seen as having great potential for creating a variety of devices in the fields of optoelectronics and photonics due to their structural diversity and tunable properties. isroset.orgacs.orgrsc.org
Advanced Material Synthesis Techniques
Beyond NLO research, oxalic acid dihydrate serves as a key reagent in modern synthesis techniques for creating functional materials, including thin films and nanostructures. These methods often represent greener or more efficient alternatives to traditional processes.
Oxalic acid dihydrate is utilized as an additive in the sol-gel synthesis of tungsten oxide (WO₃) films, which are widely studied for their electrochromic properties and use in "smart window" applications. researchgate.netiaea.org The sol-gel process involves creating a colloidal suspension (sol) that is then deposited as a film and converted into a gel. In this context, WO₃ films have been prepared from an ethanolic acetylated peroxotungstic acid sol, with varying amounts of oxalic acid dihydrate added. researchgate.net
The addition of oxalic acid dihydrate significantly modifies the microstructure and enhances the electrochromic performance of the resulting amorphous WO₃ films. researchgate.net Research shows that films derived from sols containing 3 to 5 wt.% OAD exhibit superior characteristics compared to those with lower concentrations. researchgate.net These films modulate light transmission primarily through absorption, with a transmission modulation (ΔT) of over 70% in the photopic wavelength range. researchgate.net
A film produced from a sol with 3 wt.% OAD demonstrated excellent performance, making it highly suitable for smart window technology. Its properties are summarized in the table below. researchgate.net
Table 2: Electrochromic Performance of WO₃ Film with 3 wt.% Oxalic Acid Dihydrate
| Parameter | Value | Wavelength/Conditions | Reference |
|---|---|---|---|
| Coloration Efficiency | 102 cm²/C | 800 nm | researchgate.net |
| Coloration Time (t_c) | ~192 s | - | researchgate.net |
| Bleaching Time (t_b) | ~28 s | - | researchgate.net |
| Ion Storage Capacity | 18.6 mC/cm² | - | researchgate.net |
A novel and environmentally friendlier approach for producing cellulose (B213188) nanocrystals (CNCs) utilizes oxalic acid dihydrate in a thermo-mechano-chemical process. nih.govuwaterloo.ca This method provides an alternative to the traditional use of corrosive and hazardous mineral acids like sulfuric acid. nih.govfrontiersin.org
In this technique, a reactive process in a batch mixer employs high shear, an ionic liquid (1-butyl-3-methylimidazolium chloride, BmimCl), and molten oxalic acid dihydrate to deconstruct cellulose into nanocrystals. nih.gov This process has been shown to be highly efficient, achieving a maximum CNC yield of 59 wt% with a short processing time of just 2.5 minutes. nih.gov The optimal composition for this high yield was a weight ratio of 1:0.7:0.075 for Cellulose:BmimCl:Oxalic Acid Dihydrate. nih.gov The resulting CNCs were found to be competitive with commercial CNC products in terms of particle size, crystallinity, and thermal stability. nih.gov
Another method involves a bulk reaction between pulp and oxalic acid dihydrate at elevated temperatures (e.g., 110°C) to form cellulose oxalate (B1200264), which is then homogenized to produce nanocellulose. researchgate.net This process yields particles that are, on average, 350 nm long and 3–4 nm wide. researchgate.net Films created from this nanocellulose exhibit robust mechanical properties, with a maximum tensile stress of 140–200 MPa. researchgate.net
Table 3: Compound Names
| Compound Name |
|---|
| Oxalic acid dihydrate |
| Tetrahydrofuran |
| Potassium dihydrogen phosphate (KDP) |
| Tungsten oxide (WO₃) |
| 1-butyl-3-methylimidazolium chloride (BmimCl) |
| Cellulose |
| Cellulose nanocrystals (CNCs) |
| L-Serine |
| Bis-L-Seriniumoxalate dihydrate |
| L-lysine |
| Choline chloride |
| Maleic acid |
| p-toluenesulfonic acid |
| Citric acid |
| Acetic acid |
| Formic acid |
| Zinc acetate (B1210297) dihydrate |
| Ammonium (B1175870) tungsten oxide hydrate (B1144303) |
| Thiourea |
Phase Change Materials for Thermal Energy Storage
Oxalic acid dihydrate is recognized as a promising organic phase change material (PCM) for thermal energy storage (TES) applications. csic.eshimedialabs.comscientificlabs.co.uk Its potential stems from a high latent heat of fusion and a favorable energy storage density-to-price ratio when compared to other salt hydrate PCMs. himedialabs.comscientificlabs.co.uk
However, the practical application of pure oxalic acid dihydrate is hindered by certain challenges. When heated to its melting point, it can generate a significant amount of steam, leading to material leakage. repec.org This behavior can degrade its thermophysical properties over repeated thermal cycles. repec.orgresearchgate.net
To address these issues, research has focused on the development of composite materials and eutectic mixtures. One approach involves introducing additives like sodium chloride (NaCl) to reduce the melting point of oxalic acid dihydrate. repec.org Studies have shown that an optimal addition of 9 wt% NaCl can lower the phase change temperature and produce sharp endothermic and exothermic peaks without a significant reduction in the phase change enthalpy. repec.org This mixture demonstrated minimal changes in its thermophysical properties after 100 thermal cycles. repec.org
Another strategy is the creation of binary eutectic mixtures. An example is the oxalic acid dihydrate/boric acid (OAD-BA) system. researchgate.netscribd.com A mixture containing 88 wt% OAD and 12 wt% boric acid was found to have a phase change temperature of 87.3°C. researchgate.netscribd.com This eutectic mixture exhibits a high latent heat of melting (344 J/g) and crystallization (262 J/g) and maintains good thermal stability over numerous cycles. researchgate.netscribd.com
1 Oxalic Acid as a Standard for Light Energy Measurement in Photochemistry
Oxalic acid and its salts, particularly ferrioxalate, are widely used in chemical actinometry. csic.eschemicalbook.com An actinometer is a chemical system used as a standard for measuring the number of photons (light energy) involved in photochemical reactions. csic.eschemicalbook.com The photodecomposition of complex oxalates is a well-understood process, making them reliable for these measurements. acs.org The use of oxalic acid in this context is a standard and typical application in photochemical studies. chemicalbook.com
2 Esters of Oxalic Acid in Organic Chemiluminescent Systems
Esters and anhydrides of oxalic acid are key components in many organic chemiluminescent systems. csic.eschemicalbook.comresearchgate.net Chemiluminescence is the emission of light as a result of a chemical reaction. These systems typically function best in organic solvents. dtic.mil The reaction generally involves an oxalate ester, hydrogen peroxide, and a fluorescer. epo.org Novel chemiluminescent compounds include anhydrides of oxalic acid with aromatic carboxylic acids or phenyl-substituted acetic acids. google.com The reaction of these oxalic acid derivatives with a peroxide compound in the presence of a fluorescent compound generates light. dtic.milgoogle.com
Electrochemistry and Redox Behavior of Oxalic Acid Dihydrate
Electrochemical Oxidation Studies
The electrochemical oxidation of oxalic acid is a key process for its complete mineralization to carbon dioxide and water. The choice of electrode material is paramount in determining the mechanism and efficiency of this process.
Anodic Oxidation Mechanisms on Boron-Doped Diamond (BDD) Electrodes
Boron-doped diamond (BDD) electrodes are highly regarded for the electrochemical oxidation of organic compounds due to their wide potential window, corrosion resistance, and low surface adsorption. core.ac.ukresearchgate.net The oxidation of oxalic acid on BDD electrodes proceeds through a dual mechanism involving both direct and indirect pathways. core.ac.ukresearchgate.net
The direct oxidation involves the transfer of electrons from the oxalic acid molecule directly to the BDD electrode surface, leading to the formation of carbon dioxide. core.ac.uk However, the predominant and more significant pathway is the indirect oxidation mediated by hydroxyl radicals (•OH). core.ac.ukresearchgate.net BDD electrodes are exceptionally efficient at generating these highly reactive radicals from the electrolysis of water. core.ac.ukresearchgate.net
Studies using techniques such as cyclic voltammetry and electron paramagnetic resonance spectroscopy have confirmed that indirect oxidation by hydroxyl radicals is the major contributor to the degradation of oxalic acid. core.ac.ukresearchgate.net The low adsorption characteristics of the BDD surface mean that both reactants and intermediates are likely to react in a non-adsorbed state, facilitating their interaction with the weakly adsorbed, and therefore highly reactive, hydroxyl radicals. researchgate.netacs.org This contrasts with "active" anodes like platinum, where stronger adsorption of species can influence the reaction pathways. acs.org
Influence of Halides and Electrolyte Composition (e.g., Nitric Acid)
The composition of the electrolyte has a marked effect on the electrochemical oxidation of oxalic acid. The presence of halides, such as chloride (Cl⁻) and bromide (Br⁻), can significantly accelerate the oxidation process. acs.orgoup.comresearchgate.net This acceleration is attributed to a mediated oxidation process where the halide ions are first oxidized at the anode to form strong oxidizing agents (e.g., active chlorine or bromine species) in the bulk solution. oup.comtandfonline.com These mediators then chemically oxidize the oxalic acid.
Interestingly, the mediated process in the presence of halides does not appear to be dependent on the applied current density. oup.comresearchgate.net Bromide has been identified as a particularly suitable mediator for oxalic acid oxidation at BDD electrodes, acting primarily in the bulk of the solution. acs.orgoup.com The effectiveness of chloride is comparatively lower on BDD than on platinum electrodes. acs.orgoup.com
The concentration of nitric acid (HNO₃) in the electrolyte also plays a crucial role, particularly in the context of nuclear fuel reprocessing. core.ac.ukresearchgate.net While nitric acid is a common medium for such processes, an excessive concentration can be detrimental to the electrochemical oxidation of oxalic acid on BDD electrodes. core.ac.ukresearchgate.net High concentrations of nitric acid reduce the generation of hydroxyl radicals, thereby decreasing the rate of indirect oxidation. core.ac.uk As the nitric acid concentration increases, the oxidation current of water decreases, indicating a lower rate of •OH formation. researchgate.net
Role of Hydroxyl Radicals in Indirect Oxidation
Hydroxyl radicals (•OH) are the cornerstone of the indirect oxidation of oxalic acid on BDD electrodes. core.ac.ukacs.org These radicals are the second most powerful oxidizing agent after fluorine and are generated through the electrolysis of water at the BDD anode surface. core.ac.ukresearchgate.net
The reaction mechanism involves the adsorption of these electrogenerated hydroxyl radicals onto the BDD electrode surface. core.ac.uk These adsorbed radicals then react with oxalic acid molecules. core.ac.uk This interaction can lead to the formation of intermediates such as HCO₂, which are subsequently oxidized to CO₂ and H₂O. core.ac.uk The potent and non-selective nature of hydroxyl radicals allows for the effective and rapid decomposition of the oxalic acid molecule. core.ac.ukresearchgate.net The efficiency of this process is directly linked to the rate of hydroxyl radical generation at the anode, which is influenced by factors such as electrolyte composition and current density. core.ac.uk
Process Optimization Parameters (e.g., Current Density, Nitric Acid Concentration, Electrode Spacing)
To maximize the efficiency of oxalic acid electrooxidation, several process parameters must be optimized. Key parameters include current density, nitric acid concentration, and the spacing between electrodes. core.ac.ukresearchgate.net
Current Density: This parameter is a direct indicator of the electrochemical reaction rate. Increasing the current density generally leads to a higher degradation rate of oxalic acid. core.ac.ukresearchgate.net Studies have shown that the degradation follows quasi-first-order kinetics, with the apparent reaction rate constant increasing with current density. For instance, the rate constant was observed to increase from 0.0035 min⁻¹ at 20 mA cm⁻² to 0.0240 min⁻¹ at 90 mA cm⁻². researchgate.net However, very high current densities can lead to a decrease in current efficiency due to increased energy consumption by side reactions like oxygen evolution. core.ac.uk A suitable current density is often chosen as a compromise between degradation rate and energy efficiency, with values around 60 mA cm⁻² being identified as optimal in certain systems. core.ac.ukresearchgate.net
Nitric Acid Concentration: As previously mentioned, the concentration of nitric acid can inhibit the oxidation process. While some acidity is necessary, excessively high concentrations reduce the rate of hydroxyl radical formation. core.ac.uk Research indicates that lower concentrations of nitric acid, for example, 0.050 mol/L, can result in a higher destruction rate compared to concentrations of 0.50 mol/L to 3.0 mol/L. researchgate.net
Electrode Spacing: The distance between the anode and cathode also affects the process efficiency. A smaller spacing can reduce the ohmic drop in the electrolyte and improve energy efficiency. An optimal electrode plate spacing of 2 cm has been reported for the electrolysis of oxalic acid. core.ac.ukresearchgate.net
| Parameter | Optimal Value | Reason |
|---|---|---|
| Current Density | 60 mA cm⁻² | Balances degradation rate and current efficiency. |
| Electrode Spacing | 2 cm | Minimizes energy loss and optimizes performance. |
Application in Nuclear Fuel Reprocessing for Plutonium Recovery
The electrochemical destruction of oxalic acid is particularly relevant in the post-treatment of plutonium oxalate (B1200264) mother liquor during nuclear fuel reprocessing. core.ac.ukresearchgate.netmdpi.com In this process, plutonium is precipitated as plutonium oxalate. The remaining mother liquor contains residual plutonium and oxalic acid. core.ac.ukresearchgate.net The strong chelating ability of oxalic acid with plutonium can hinder the recovery of the remaining plutonium in subsequent purification cycles. core.ac.ukresearchgate.net
Electrochemistry in Metal Systems
The electrochemical behavior of oxalic acid is highly dependent on the nature of the metallic electrode surface, with different metals exhibiting distinct catalytic activities and reaction mechanisms.
On platinum (Pt) electrodes, the oxidation of oxalic acid is complex and involves the adsorption of the organic molecule onto the electrode surface. acs.org The oxidation is significantly inhibited if the platinum surface is in an oxidized state, suggesting that the adsorption of oxalic acid is a necessary precursor to its oxidation. acs.org The mechanism on Pt is sensitive to the crystallographic orientation of the electrode, with different species (oxalate vs. bioxalate anions) adsorbing on different crystal faces. researchgate.net The process is generally considered irreversible. core.ac.uk
Gold (Au) electrodes also show catalytic activity towards oxalic acid oxidation. oup.com The mechanism is thought to be controlled by anion adsorption, with decarboxylation as the rate-determining step. oup.com Gold-nanoparticle-dispersed BDD electrodes have been developed to combine the catalytic activity of gold with the stability and low background current of diamond, showing promise for oxalic acid sensors. oup.com
Dimensionally stable anodes (DSAs) such as titanium sub-oxide coated with iridium dioxide (Ti/IrO₂) have also been studied. researchgate.net On these "active" anodes, the oxidation of organics is often less efficient than on "non-active" anodes like BDD because they have a lower overpotential for the oxygen evolution reaction, which competes with the desired organic oxidation. researchgate.net The oxidation of oxalic acid on IrO₂-based electrodes is largely inhibited due to the preference for oxygen evolution. researchgate.net Conversely, unmodified titanium electrodes bearing their natural oxide layer have shown superior activity for the electroreduction of oxalic acid to glyoxylic and glycolic acid. rsc.org
Copper Electrochemistry in Oxalic Acid Solutions
The electrochemical behavior of copper in aqueous solutions containing oxalic acid is complex and highly dependent on factors such as pH and concentration. researchgate.netresearchgate.net Oxalic acid is utilized as a complexing agent in processes like chemical mechanical planarization (CMP) of copper and post-CMP cleaning. researchgate.net
Studies using cyclic voltammetry and electrochemical impedance spectroscopy have revealed that the species present in the solution are dictated by the pH due to the facile complexation of copper with oxalate ions. researchgate.netresearchgate.net During the anodic dissolution of copper, the electrode can become blocked by the precipitation of copper oxalate. researchgate.netresearchgate.net Conversely, a model has been proposed to describe the deposition of copper in concentrated oxalic acid solutions. researchgate.netresearchgate.net
In certain applications, oxalic acid has been shown to have passivating properties on copper surfaces. aip.org For instance, in H₂O₂-based slurries for copper CMP at a pH of approximately 1.5, oxalic acid forms a soft, easily abraded bluish film on the copper surface. researchgate.net This characteristic is desirable as it leads to high removal rates and low dissolution rates. researchgate.net However, in the pH range of 2.0 to 6.0, oxalic acid actively etches copper, with the maximum dissolution rate occurring around pH 3.0. researchgate.net
The interaction of oxalic acid with copper can also lead to the formation of dendritic growth under specific conditions, a phenomenon investigated in the context of post-CMP cleaning in the microelectronics industry. scientific.net The formation of copper-oxalate complexes is a key factor in these processes. scientific.net
Complexation and Precipitation Phenomena at Electrodes
Oxalic acid and its corresponding oxalate ions are effective chelating agents, readily forming complexes with various metal ions at electrode surfaces. wikipedia.orgiyte.edu.tr This complexation can lead to the precipitation of insoluble metal oxalates, a phenomenon that is central to many of its applications.
For example, in solutions containing ferric ions (Fe³⁺), stable ferric/oxalate complexes are formed, particularly in basic solutions where the oxalate ion (C₂O₄²⁻) is the predominant species. iyte.edu.tr The addition of acid protonates the oxalate ion, leading to the dissociation of these complexes. iyte.edu.tr
The formation of precipitates is also a key feature in the electrochemistry of copper in oxalic acid solutions, where the precipitation of copper oxalate can passivate the electrode surface. researchgate.netresearchgate.net Similarly, in the context of corrosion, the formation of a passive ferrous oxalate film on carbon steel can inhibit further corrosion. unt.edu
The solubility of metal oxalates varies significantly, which can be exploited for the separation of different metals. ku.edu For instance, in the recycling of lithium-ion batteries, transition metals like nickel, manganese, and cobalt can be precipitated as insoluble oxalates, while lithium remains in solution. ku.edu
The table below summarizes the solubility of various metal oxalate compounds.
| Metal Oxalate Compound | Solubility |
| Manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O) | Insoluble in water |
| Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) | Insoluble in water |
| Cobalt(II) oxalate dihydrate (CoC₂O₄·2H₂O) | Insoluble in water |
| Data sourced from researchgate.net |
Corrosion Behavior in Oxalic Acid Solutions
Oxalic acid's role in corrosion is multifaceted, acting as both a corrosive agent and a corrosion inhibitor depending on the specific metal and environmental conditions. corrosionpedia.com
For carbon steel, oxalic acid can be corrosive, especially at elevated temperatures. kns.org Studies have shown that the corrosion rate of carbon steel increases with the concentration of oxalic acid. kns.org For instance, the corrosion rate was found to be 35% higher in a 20 mM oxalic acid solution compared to a 10 mM solution at 95°C. kns.org The corrosion mechanism can involve intergranular attack. kns.org However, under certain conditions, a protective passive film of ferrous oxalate can form on the steel surface, which reduces the corrosion rate over time. unt.edu The effectiveness of this passive layer is a key factor in the use of oxalic acid in cleaning and decontamination processes for steel components. unt.edukns.org
The corrosion behavior of stainless steels in boiling oxalic acid solutions varies depending on the alloy composition. jst.go.jpelsevierpure.com The corrosion rate generally decreases in the order of SUS 430 > SUS 444 > SUS 304 > SUS 316, with duplex stainless steels like DIN 1.4462 and SUS 329J1 showing intermediate behavior. jst.go.jpelsevierpure.com The corrosion resistance is influenced by the content of chromium, nickel, and molybdenum in the steel. jst.go.jpelsevierpure.com The corrosion products on stainless steels can form a two-layer structure, with an outer layer of hydroxy- and oxy(hydroxy)-compounds and an inner layer of oxide compounds. jst.go.jpelsevierpure.com
The table below presents the corrosion rates of carbon steel in oxalic acid solutions under different conditions.
| Material | Oxalic Acid Concentration | Temperature | Exposure Time | Corrosion Rate (mpy) |
| Carbon Steel | 4 wt. % | Room Temperature | 2 - 6 days | 20 - 40 |
| Carbon Steel | 8 wt. % | Room Temperature | 2 - 6 days | 20 - 40 |
| Carbon Steel | 4 wt. % | 50 °C | - | Tripled compared to RT |
| Carbon Steel | 8 wt. % | 50 °C | - | Tripled compared to RT |
| Carbon Steel | - | 85 and 95 °C | 14 days | ~30 |
| Data sourced from unt.edu |
Advanced Analytical Methodologies for Oxalic Acid Dihydrate
Spectrophotometric Determination Techniques
Spectrophotometry offers a cost-effective and accessible approach for the determination of oxalic acid. These methods often rely on the chemical conversion of the non-chromophoric oxalic acid into a colored compound that can be quantified by measuring its light absorbance.
Chemical Derivatization Methods
Chemical derivatization is a key strategy in the spectrophotometric analysis of oxalic acid. One developed method involves the reaction of the free carboxylic acid group in oxalic acid with sodium nitrite (B80452) to generate nitrous acid. This in-situ formed nitrous acid then diazotizes sulfanilamide, which subsequently couples with α-naphthylamine to produce a red diazonium salt. researchgate.netwjpr.net This colored product exhibits a maximum absorption (λ max) at 482 nm, and its absorbance is proportional to the initial oxalic acid concentration. researchgate.netwjpr.netwisdomlib.org The method demonstrates good linearity over a concentration range of 2-48 µg/ml. researchgate.netwjpr.net The accuracy of this technique has been reported with a recovery of 99.66%. researchgate.net
Another approach utilizes a zirconium(IV)-dibromochloroarsenazo (Zr-(DBC-ASA)) complex. scispace.com In an acidic medium, oxalic acid can replace the DBC-ASA in the complex, leading to a decrease in the absorbance of the complex at 500 nm. scispace.com This change in absorbance is used to quantify the oxalic acid concentration. This method is reported to be linear for oxalic acid concentrations ranging from 5.0 x 10⁻⁵ to 3.0 x 10⁻⁴ M, with a detection limit of 1.73 mg/L. scispace.com
Table 1: Comparison of Spectrophotometric Derivatization Methods
| Method | Reagents | λ max (nm) | Linear Range | Key Findings |
|---|---|---|---|---|
| Diazonium Salt Formation | Sodium nitrite, Sulfanilamide, α-naphthylamine | 482 | 2-48 µg/ml | Forms a stable red colored complex; High accuracy with 99.66% recovery. researchgate.netwjpr.netwisdomlib.org |
| Zirconium(IV) Complex | Zirconium(IV), Dibromochloroarsenazo | 500 | 5.0x10⁻⁵ - 3.0x10⁻⁴ M | Based on the replacement of the ligand in the colored complex by oxalic acid. scispace.com |
Chromatographic Separation and Quantification
Chromatographic techniques are powerful tools for the separation and quantification of oxalic acid from complex mixtures, offering high selectivity and sensitivity. Both gas and liquid chromatography are widely employed.
Gas Chromatography (GC) Applications
Due to the low volatility of oxalic acid, derivatization is a mandatory step for its analysis by gas chromatography. colostate.edu Common derivatization techniques include methylation and silylation. colostate.edu One method involves the methylation of oxalic acid using 7% hydrochloric acid in methanol (B129727) to form the more volatile dimethyl oxalate (B1200264), which can then be quantified by GC. nih.gov Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is another effective approach to create volatile derivatives suitable for GC analysis. lmaleidykla.ltnih.gov For instance, derivatization with MTBSTFA at 100°C for one hour has been successfully used. annlabmed.org The choice of derivatization solvent is also critical, with dimethylformamide (DMF) being identified as a suitable medium. lmaleidykla.ltlmaleidykla.lt Following derivatization, the compounds are separated on a capillary column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). annlabmed.orgmdpi.com GC-MS provides high sensitivity and specificity, allowing for the measurement of ions specific to the derivatized oxalate, such as m/z 261.10 for the TBDMS derivative. annlabmed.org
Liquid Chromatography (LC) Techniques
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for oxalic acid determination, often without the need for derivatization. nih.gov HPLC methods typically utilize reverse-phase columns, such as C18, for separation. nih.govsielc.com A variety of mobile phases can be employed; one example is an isocratic elution with 15% methanol in water containing 0.17 M ammonium (B1175870) acetate (B1210297). nih.gov Detection is commonly achieved using an ultraviolet (UV) detector at wavelengths around 200 nm or 210 nm. sielc.comshodexhplc.com
For enhanced sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). tandfonline.comtandfonline.comresearchgate.net This approach allows for the direct measurement of the oxalate ion. One validated LC-MS/MS method uses an anion exchange column for separation and detects the m/z transition of 89.0→61.0 for oxalate. tandfonline.com This method has a quantification range of 0.500–50.0 μg/ml. tandfonline.com
Table 2: Selected Liquid Chromatography Methods for Oxalic Acid Analysis
| Technique | Column | Mobile Phase/Eluent | Detection | Linear Range | Reference |
|---|---|---|---|---|---|
| HPLC-UV | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | 15% Methanol in water with 0.17 M ammonium acetate | UV at 314 nm | 0.0625–2.0 mmol/L | nih.gov |
| HPLC-UV | Newcrom BH (4.6 x 150 mm, 3 µm) | Water with 0.3% Perchloric Acid | UV at 200 nm | Not Specified | sielc.com |
| LC-MS/MS | BioBasic AX (2.1 x 50 mm, 5 µm) | Ammonium acetate buffer | ESI-MS/MS | 0.500–50.0 µg/ml | tandfonline.com |
Ion Exclusion Chromatography
Ion exclusion chromatography (IEC) is a specialized and effective form of HPLC for the separation of organic acids like oxalic acid. diduco.comphenomenex.com This technique separates ionized analytes from neutral or partially ionized ones based on their charge. oup.com Strong cation exchange columns are commonly used, where the negatively charged stationary phase repels anionic species like oxalate, causing them to elute early if fully ionized. oup.com However, by using an acidic mobile phase, such as dilute perchloric acid or sulfuric acid, the dissociation of weak acids like oxalic acid is suppressed. shodexhplc.comnih.gov This allows the neutral acid molecules to penetrate the pores of the stationary phase and be retained, enabling their separation from strong inorganic anions which are excluded and elute in the void volume. shodexhplc.comthermofisher.com
The retention of oxalic acid can be manipulated by adjusting the concentration of the acid in the mobile phase; a higher concentration increases retention. shodexhplc.com For example, using a 50-mM aqueous perchloric acid solution enhances the retention of oxalic acid for quantitative analysis. shodexhplc.com Detection in IEC is typically performed using UV detection at 210 nm or refractive index (RI) detection, as post-column pH indicator methods are not suitable with highly acidic eluents. shodexhplc.com IEC has been successfully applied to separate oxalic acid from other organic acids such as citric, tartaric, and malic acid. shodexhplc.com
Enzymatic Assay Development
Enzymatic assays provide a highly specific and sensitive method for the quantification of oxalic acid. These methods are based on the catalytic activity of the enzyme oxalate oxidase. nih.govnih.gov
The fundamental principle of this assay is the oxidation of oxalate by oxalate oxidase to produce carbon dioxide and hydrogen peroxide (H₂O₂). libios.frr-biopharm.comelabscience.com The amount of H₂O₂ generated is directly proportional to the initial oxalate concentration and can be quantified through various detection methods. nih.govbio-techne.com
A common approach is a colorimetric assay where the H₂O₂ produced reacts with a chromogenic substrate in the presence of peroxidase (POD). libios.frr-biopharm.comelabscience.com For instance, H₂O₂ can react with 3-methyl-2-benzothiazolinone hydrazone (MBTH) and 3-dimethylamino benzoic acid (DMAB) to form a blue quinone compound with maximum absorbance at 590 nm. r-biopharm.com Other kits use different chromogenic substances that produce a colored product with an absorption peak around 550 nm. elabscience.combio-techne.com
Another detection method involves measuring the CO₂ produced. The CO₂ can diffuse into an alkaline buffer, causing a measurable decrease in the pH, which is linearly proportional to the amount of oxalate. d-nb.info Fluorometric assays have also been developed, where the H₂O₂ reacts with a probe to generate a fluorescent signal (e.g., at an excitation/emission of 535/587 nm). abcam.cn These enzymatic assays are available as commercial kits and can be semi-automated, making them suitable for clinical and food analysis. nih.govlibios.fr
Table 3: Principles of Enzymatic Assays for Oxalic Acid
| Assay Type | Enzyme | Principle | Detection Method | Reference |
|---|---|---|---|---|
| Colorimetric | Oxalate Oxidase, Peroxidase | Oxalate is oxidized to H₂O₂, which reacts with a chromogen to produce a colored compound. | Spectrophotometry (e.g., 550 nm or 590 nm). r-biopharm.comelabscience.combio-techne.com | libios.frr-biopharm.comelabscience.combio-techne.com |
| pH Measurement | Oxalate Oxidase | Oxalate is converted to CO₂, which lowers the pH of an alkaline buffer. | pH electrode. d-nb.info | d-nb.info |
| Fluorometric | Oxalate Oxidase | Oxalate is oxidized to H₂O₂, which reacts with a probe to generate a fluorescent signal. | Fluorometry (e.g., Ex/Em = 535/587 nm). abcam.cn | abcam.cn |
High Pressure and Temperature Dependent Studies of Oxalic Acid Dihydrate
Pressure-Induced Structural and Vibrational Changes
The application of high pressure to oxalic acid dihydrate induces a series of profound changes in its crystal structure and vibrational properties. These transformations are primarily driven by the response of the extensive hydrogen bond network within the crystal to increasing compression.
Raman Spectroscopic Studies Under High Pressure
Raman spectroscopy has proven to be a powerful tool for probing the pressure-induced changes in oxalic acid dihydrate. Studies have shown that at approximately 2.2 GPa, the compound undergoes a phase transition. aip.org This is evidenced by significant changes in the Raman spectra, particularly in the O-H stretching mode associated with the water molecule. The softening of this mode suggests a strengthening of the O-H---O hydrogen bond. aip.org
Further analysis of the Raman spectra indicates that with increasing pressure, there is a transformation of the neutral carboxylic acid group (COOH) to a carboxylate anion (COO-). aip.org This is supported by the disappearance of the νC=O stretching mode. aip.org These spectroscopic observations point towards the formation of hydronium ions (H₃O⁺) and oxalate (B1200264) anions, indicating a proton transfer event. aip.orghbni.ac.in
A comparison of the Raman modes of the high-pressure phase with neutral oxalic acid dihydrate reveals the emergence of new characteristic modes, confirming the transformation. arxiv.orgresearchgate.net For instance, above 8 GPa, the spectral signatures of semioxalate are replaced by modes characteristic of neutral oxalic acid. arxiv.org
X-ray Diffraction Studies at Elevated Pressures
Single-crystal X-ray diffraction studies have provided direct evidence of the structural changes occurring in oxalic acid dihydrate under high pressure. These experiments have shown significant alterations in the molecular geometries up to 5.3 GPa, which are consistent with proton migration from the oxalic acid molecule to the water molecule, leading to the formation of ionic species. researchgate.netrsc.org
At ambient conditions, the α-polymorph of oxalic acid dihydrate crystallizes in the monoclinic space group P2₁/n. aip.org High-pressure X-ray and neutron diffraction studies have characterized the solid-state transformation, revealing a prototypical example of an acid-to-base proton transfer reaction. rsc.org These studies, combined with quantum chemical calculations, have shown that pressure modifies the hydrogen bond mechanism, interchanging the neutral and charge-transfer configurations. rsc.org
Synchrotron single-crystal X-ray diffraction experiments performed up to an unprecedented 54.7 GPa have revealed a series of phase transitions driven by the rearrangement of hydrogen bonding patterns. researchgate.net At approximately 40 GPa, an initial bending of the planar oxalic acid molecule is observed. At the highest pressures achieved, a further phase transition occurs, leading to a drastic shrinking in one specific direction, which is compatible with an ordered polymerization of oxalic acid. researchgate.net
Investigation of Proton Migration and Ionic State Changes
The central theme in the high-pressure behavior of oxalic acid dihydrate is the migration of protons and the consequent changes in ionic states. Combined in-situ spectroscopic studies and first-principles simulations have demonstrated that proton migration along the strong hydrogen bond occurs at a relatively low pressure of 2 GPa. rsc.org This leads to the protonation of water and the formation of dianionic oxalate and hydronium ion motifs, effectively reversing the hydrogen bond hierarchy. hbni.ac.inrsc.org
This initial proton transfer is followed by further transformations. The loss of cooperativity of hydrogen bonds, as the hydronium ion acts only as a donor, triggers another phase transition at approximately 9 GPa. rsc.org This transition involves the reorientation of other hydrogen bonds. rsc.org The high-pressure phase IV is stabilized by a strong hydrogen bond between the CO₂ and H₂O groups of the oxalate and hydronium ions, respectively. rsc.org These findings highlight the crucial role of proton transfer in dictating the phase transitions in oxalic acid dihydrate under pressure. hbni.ac.inrsc.org
Mechanical Properties Under Pressure
Oxalic acid dihydrate exhibits unusual and counterintuitive mechanical properties when subjected to pressure, including negative Poisson's ratio (NPR) and negative linear compressibility (NLC). These phenomena are rooted in the anisotropic nature of its crystal structure and the weak interactions holding the structural elements together.
Analysis of Negative Poisson Ratio (NPR) Phenomena
Theoretical studies based on Density Functional Theory have shown that oxalic acid dihydrate displays small negative Poisson's ratios (NPR). csic.esrsc.org Materials with a negative Poisson's ratio, also known as auxetic materials, become thicker in the transverse direction when stretched longitudinally. This behavior in oxalic acid dihydrate is attributed to its highly anisotropic and ductile nature. csic.esresearchgate.net The analysis of the crystal structure under pressure reveals that the weak van der Waals forces between structural elements accommodate the deformations in a way that leads to this anomalous mechanical response. csic.esrsc.org
Exploration of Negative Linear Compressibility (NLC)
Oxalic acid dihydrate also exhibits the phenomenon of negative linear compressibility (NLC), where the material expands along a certain direction when subjected to hydrostatic pressure. csic.esrsc.org This effect is observed for applied pressures along the direction of the minimum Poisson's ratio. csic.esresearchgate.net The mechanism behind NLC in this compound is not related to the common "wine-rack" structural model but is instead a consequence of the counterintuitive structural deformations that occur under pressure. csic.esrsc.org
Furthermore, studies have shown that oxalic acid dihydrate can exhibit negative area compressibility under tension (negative pressures). csic.esresearchgate.netresearchgate.net Specifically, the 'a' and 'c' lattice parameters increase under increasing external pressures in the ranges of -1.17 GPa to -0.12 GPa and -1.17 GPa to -0.51 GPa, respectively. csic.es The magnitude of the negative compressibility along the 'a' crystallographic direction in oxalic acid dihydrate is reported to be one of the largest found to date. csic.es The presence of large NLC effects in oxalic acid dihydrate is also linked to the onset of pressure-induced phase transitions or sudden structural rearrangements. rsc.orgmdpi.com
Q & A
Q. How is oxalic acid dihydrate used to prepare standard solutions for titration, and what factors influence its accuracy?
Oxalic acid dihydrate is a primary standard for acid-base titrations due to its high purity and stability. To prepare a 0.1 M solution, dissolve 12.606 g of oxalic acid dihydrate (molar mass: 126.066 g/mol) in distilled water and dilute to 1 L. Accuracy depends on precise weighing, proper hydration state verification, and exclusion of atmospheric CO₂, which can react with NaOH during standardization . For example, in NaOH standardization, the reaction follows: Errors arise from incomplete dissolution, residual water in the dihydrate, or incorrect endpoint detection (e.g., phenolphthalein fading).
Q. What safety protocols are critical when handling oxalic acid dihydrate in laboratory settings?
Oxalic acid dihydrate is toxic and corrosive. Key safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or fumes, which can cause respiratory irritation .
- Waste Disposal: Neutralize acidic waste with calcium hydroxide to precipitate calcium oxalate, reducing environmental toxicity .
Q. How does the dihydrate form differ from anhydrous oxalic acid in experimental applications?
The dihydrate (C₂H₂O₄·2H₂O) contains two water molecules, affecting molar mass calculations and solubility. For instance, at 25°C, the dihydrate’s solubility is 14.3 g/100 mL, whereas anhydrous oxalic acid is more hygroscopic and less stable in ambient conditions. The dihydrate is preferred for reproducible reactions (e.g., titrations) due to its consistent hydration state .
Advanced Research Questions
Q. What experimental designs optimize oxalic acid dihydrate’s role in solvent-free cellulose esterification?
In solvent-free reactions, oxalic acid dihydrate melts at 104–106°C, acting as both catalyst and reagent. Key parameters:
- Temperature: Maintain 110°C to ensure molten state for fiber wetting and esterification .
- Reaction Time: 2–4 hours for complete conversion to cellulose oxalate, confirmed by FT-IR (C=O stretch at 1720 cm⁻¹) .
- Post-Reaction Processing: Soxhlet extraction with ethanol removes residual acid, yielding white cellulose oxalate powder.
Q. How do solubility and seeding techniques influence oxalic acid dihydrate crystallization outcomes?
Particle size distribution is controlled via solubility-temperature profiles and seed crystal quality. For example:
Q. How does oxalic acid dihydrate’s physical state (solid vs. supercooled liquid) affect vapor pressure measurements in atmospheric studies?
Anhydrous oxalic acid effloresces at RH <68%, while the dihydrate remains stable up to 80% RH. Vapor pressure of the supercooled liquid (2.9 ×10⁻² Pa at 298 K) is higher than the dihydrate’s solid-state value. Experimental setups must control humidity to avoid phase transitions, which skew aerosol activation predictions in climate models .
Q. What methodological challenges arise in analyzing oxalic acid dihydrate’s efficacy against Varroa mites in apiculture research?
Key variables include:
- Dose Optimization: 1.75 g oxalic acid dihydrate in 50 mL sucrose solution (0.25 mL/dm² per frame) ensures efficacy without bee toxicity .
- Temperature Dependence: Application at 10–15°C maximizes mite mortality while minimizing bee stress .
- Data Contradictions: Field studies report 85–95% mite reduction, but results vary with colony size and brood presence. Controlled lab trials using artificial mite infestation protocols improve reproducibility .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in oxalic acid dihydrate’s reported solubility and dissociation constants?
Literature solubility values vary due to hydration state and temperature calibration. For example:
- Hydration Confusion: Some studies report anhydrous solubility (e.g., 120 g/100 mL at 100°C) but mislabel it as dihydrate .
- Dissociation Constants: pKa₁ = 1.23 and pKa₂ = 4.19, but ionic strength effects in concentrated solutions alter apparent values. Use dilute solutions (<0.1 M) and pH meters calibrated with NIST buffers for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
